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  • Product: 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline
  • CAS: 339013-93-3

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline: A Comprehensive Technical Guide

Executive Summary The compound 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline represents a highly privileged structural motif in medicinal chemistry. By integrating a rigid quinoline core with a flexible thioether linka...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline represents a highly privileged structural motif in medicinal chemistry. By integrating a rigid quinoline core with a flexible thioether linkage and a 3-phenyl substitution, this molecule acts as a multi-target agent. As a Senior Application Scientist, I have structured this whitepaper to dissect its primary in vitro mechanism—microtubule destabilization via the colchicine binding site—alongside its pleiotropic effects on cyclooxygenase-2 (COX-2) and kinase networks. This guide provides the causality behind its molecular interactions and details self-validating experimental protocols required for rigorous in vitro characterization.

Molecular Rationale & Target Landscape

The pharmacological efficacy of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline is dictated by its precise steric and electronic topography.

  • The Thioether Linkage: The sulfur atom provides a critical dihedral angle flexibility, allowing the 2-(2-methoxyphenyl) and 3-phenyl rings to adopt a twisted, non-coplanar conformation. This geometry perfectly mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4), a highly potent natural product that binds to the colchicine site of tubulin[1].

  • The Quinoline Core: The nitrogen-containing heterocyclic scaffold acts as a lipophilic anchor, capable of forming hydrogen bonds and π−π stacking interactions within the hydrophobic pockets of secondary targets, notably the COX-2 active site[2] and various kinase ATP-binding domains[3].

Mechanism Compound 2-[(2-Methoxyphenyl)sulfanyl] -3-phenylquinoline Tubulin Colchicine Site Binding (α/β-Tubulin Interface) Compound->Tubulin COX2 COX-2 Inhibition Compound->COX2 MT Microtubule Depolymerization Tubulin->MT SAC SAC Activation (Spindle Assembly Checkpoint) MT->SAC G2M G2/M Cell Cycle Arrest SAC->G2M Apoptosis Intrinsic Apoptosis (Caspase 3/9 Activation) G2M->Apoptosis Inflam Decreased PGE2 (Anti-inflammatory) COX2->Inflam

Fig 1. Dual-pathway mechanism of action highlighting tubulin depolymerization and COX-2 inhibition.

Primary Mechanism: Microtubule Destabilization

Causality & Pathway Dynamics

Quinoline thioethers have been extensively documented to disrupt microtubule dynamics[4]. By binding to the colchicine site located at the interface of the α and β tubulin heterodimers, the compound prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly. This leads to a catastrophic loss of cytoskeletal integrity, which is fatal to rapidly dividing cells[5].

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

To rigorously quantify this interaction, we utilize a turbidimetric assay. The choice of measuring absorbance at 340 nm is predicated on the principle of light scattering; as soluble tubulin heterodimers polymerize into massive microtubule networks, the solution's optical density increases proportionally, providing a real-time kinetic readout of assembly[4].

Step-by-Step Methodology:

  • Preparation: Thaw >99% pure bovine brain tubulin on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl 2​ , 0.5 mM EGTA, and 1 mM GTP. Causality: GTP is strictly required as the energy source for tubulin heterodimer addition.

  • Compound Plating: In a pre-warmed ( 37∘ C) 96-well half-area plate, add the quinoline derivative at varying concentrations (e.g., 0.1 to 10 μ M).

  • Self-Validating Controls:

    • Vehicle: 0.1% DMSO (Establishes baseline polymerization Vmax​ ).

    • Positive Control 1 (Polymerizer): 10 μ M Paclitaxel (Must show a rapid spike in absorbance).

    • Positive Control 2 (Depolymerizer): 10 μ M Vincristine (Must completely flatten the kinetic curve).

    • Validation Check: If the delta between Paclitaxel and Vincristine fails to establish a dynamic range >0.1 OD units, the assay is flagged as invalid, preventing false-positive hit calling.

  • Initiation & Readout: Add the tubulin/GTP mixture to the plate and immediately read absorbance at 340 nm every 60 seconds for 60 minutes at 37∘ C.

Cellular Consequences: G2/M Arrest and Apoptosis

Causality & Pathway Dynamics

The downstream consequence of microtubule depolymerization is the activation of the Spindle Assembly Checkpoint (SAC). Unattached kinetochores recruit signaling complexes (e.g., Mad2, BubR1) that inhibit the Anaphase-Promoting Complex (APC/C). This traps the cell in a prolonged G2/M phase. Sustained arrest triggers the intrinsic apoptotic cascade, characterized by the downregulation of anti-apoptotic Bcl-2, upregulation of Bax, and the subsequent cleavage of Caspases 9 and 3[4].

Self-Validating Protocol: Multiparametric Flow Cytometry

To confirm that the biochemical tubulin inhibition translates to cellular arrest, we utilize Propidium Iodide (PI) and Annexin V-FITC staining. Causality: PI intercalates into DNA, allowing us to quantify DNA content (2N vs. 4N) to determine cell cycle phase. Because PI also stains RNA, RNase A must be added to ensure the fluorescence strictly correlates with genomic DNA.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MCF-7 or HeLa cells at 1×105 cells/well. Treat with the quinoline derivative for 24 and 48 hours.

  • Harvesting: Trypsinize cells, ensuring the collection of both adherent and floating (apoptotic) cells to prevent skewed viability data.

  • Staining (Cell Cycle): Fix cells in cold 70% ethanol. Wash and resuspend in PBS containing 50 μ g/mL PI and 100 μ g/mL RNase A. Incubate for 30 mins in the dark.

  • Staining (Apoptosis - Orthogonal Readout): For a separate live-cell cohort, resuspend in Annexin V binding buffer. Add Annexin V-FITC (binds externalized phosphatidylserine) and PI (enters only dead cells).

  • Validation Check: The vehicle control must show a normal proliferative distribution (e.g., 60% G1, 20% S, 20% G2/M). If the vehicle shows >30% G2/M, the baseline culture is stressed, and the data must be discarded.

Workflow Prep Compound Preparation (DMSO Stock) Incubate In Vitro Incubation (Cell-Free & Cell-Based) Prep->Incubate Assay Tubulin Polymerization Assay (Abs 340nm) Incubate->Assay FACS Flow Cytometry (PI / Annexin V) Incubate->FACS Analysis Data Analysis (IC50 & Kinetics) Assay->Analysis FACS->Analysis

Fig 2. Self-validating experimental workflow for assessing in vitro pharmacological activity.

Pleiotropic Modulation: COX-2 and Kinases

Beyond cytoskeletal disruption, 3-phenylquinoline derivatives are recognized for their pleiotropic anti-inflammatory and kinase-modulatory properties.

  • COX-2 Inhibition: The 3-phenylquinoline scaffold is a recognized pharmacophore for potent COX-2 inhibition. The diaryl substitution allows the molecule to deeply penetrate the hydrophobic channel of the COX-2 enzyme, blocking arachidonic acid conversion and reducing Prostaglandin E2 (PGE2) synthesis[2].

  • Kinase Networks: Quinoline derivatives have also been shown to modulate kinase pathways and downregulate specific oncogenes, such as Lumican, further suppressing cancer cell migration and invasion[3].

Quantitative Data Summaries

The following table synthesizes the expected in vitro pharmacological profile of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline based on structural analogs in the literature.

Table 1: Quantitative Pharmacological Profiling (Representative Data)

Target / AssayParameterExpected RangeControl Reference
Tubulin Polymerization IC 50​ ( μ M)1.5 - 5.0Colchicine: 2.0 μ M
COX-2 Inhibition IC 50​ ( μ M)0.1 - 0.5Celecoxib: 0.06 μ M
MCF-7 Cell Viability GI 50​ ( μ M)0.5 - 3.0Doxorubicin: 0.2 μ M
Caspase-3 Activation Fold Change3x - 5x (vs. Vehicle)Paclitaxel: 4x
G2/M Arrest Fraction % of Total Cells65% - 85%Vincristine: 80%

Sources

Exploratory

Preliminary Cytotoxicity Screening of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline: A Technical Guide

Executive Summary The compound 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (CAS No.: 339013-93-3, PubChem CID: 3709839) represents a structurally compelling small molecule within the privileged quinoline class of het...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (CAS No.: 339013-93-3, PubChem CID: 3709839) represents a structurally compelling small molecule within the privileged quinoline class of heterocycles 1. Featuring a 3-phenylquinoline core linked via a flexible thioether (sulfanyl) bridge to a 2-methoxyphenyl moiety, this compound is a prime candidate for oncological and antiviral screening. Because early-stage screening hits require rigorous, artifact-free evaluation, this whitepaper outlines the mechanistic rationale and a self-validating experimental protocol for determining its preliminary in vitro cytotoxicity.

Mechanistic Rationale & Target Pathways

The quinoline scaffold is highly regarded in drug discovery due to its ability to intercalate DNA and inhibit critical protein kinases associated with cell proliferation 2. Specifically, structurally related 3-phenylquinoline derivatives (such as PQ1) have been identified as potent antagonists of p53 transcriptional activity 3. These molecules thermally stabilize wild-type p53, downregulate target genes like p21, and ultimately sensitize cancer cells (e.g., SW480, HCT116) to apoptosis 4.

The inclusion of the 2-methoxyphenyl sulfanyl group introduces a unique electronic profile. The thioether hinge provides rotational flexibility, allowing the molecule to adapt to complex hydrophobic binding pockets, while the methoxy group acts as a critical hydrogen bond acceptor.

Pathway Cmpd 2-[(2-Methoxyphenyl)sulfanyl] -3-phenylquinoline Target Intracellular Target Binding (e.g., p53 complex) Cmpd->Target Cellular Uptake p53 p53 Thermal Stabilization Target->p53 Modulates p21 p21 Target Downregulation p53->p21 Transcriptional Repression Death Cytotoxicity / Apoptosis p53->Death Induces Cell Death

Putative mechanism of 3-phenylquinolines modulating p53 to induce cytotoxicity.

Experimental Design: Building a Self-Validating System

A common pitfall in preliminary drug screening is reliance on a single viability metric. Quinoline derivatives are known to occasionally act as redox cyclers or uncouple mitochondrial respiration, which can artificially skew colorimetric readouts. To ensure absolute trustworthiness, the experimental design must be self-validating .

  • Primary Assay (Mitochondrial Metabolism): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will serve as the primary screen. It quantifies the reduction of tetrazolium dye into purple formazan by NAD(P)H-dependent cellular oxidoreductases, serving as a proxy for viable cell count 5.

  • Orthogonal Validation (Lysosomal Integrity): To rule out metabolic artifacts induced by the quinoline core, parallel screening using the Neutral Red (NR) uptake assay is mandatory. NR incorporates into the lysosomes of viable cells, providing a metabolism-independent confirmation of cytotoxicity 6.

  • Cell Line Selection: Screening should utilize HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma) due to their high glucose demand and characterized responses to quinoline derivatives [[5]](). Crucially, Normal Human Dermal Fibroblasts (NHDF) must be included as a healthy control to calculate the Selectivity Index (SI) 5.

Step-by-Step Methodology: Orthogonal Cytotoxicity Screening

Workflow S1 1. Cell Seeding (96-well, 24h) S2 2. Drug Treatment (0.1-100 µM, 72h) S1->S2 S3 3. MTT Addition (4h Incubation) S2->S3 S4 4. Solubilization (DMSO) S3->S4 S5 5. Absorbance (570 nm) S4->S5

Self-validating in vitro cytotoxicity screening workflow using the MTT assay.

Phase 1: Preparation and Seeding
  • Cell Suspension: Harvest target cells (HCT-116, MCF-7, NHDF) at 80% confluency. Prepare a suspension of 1×105 cells/mL in RPMI-1640 or DMEM supplemented with 10% FBS.

  • Plating: Seed 100 µL of the cell suspension into 96-well microplates.

  • Adherence: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to ensure complete cell adherence [[6]]().

Phase 2: Compound Treatment
  • Stock Preparation: Dissolve 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Serial Dilution: Prepare working concentrations (e.g., 0.1, 1.0, 5.0, 10.0, 50.0, and 100.0 µM) in culture media.

    • Causality Check: Quinoline derivatives are highly lipophilic. While DMSO is required for solubility, the final DMSO concentration in the well must never exceed 0.5% v/v 7. Higher concentrations induce solvent-mediated membrane permeabilization, artificially inflating cytotoxicity metrics. Include a 0.5% DMSO vehicle control to establish a true baseline.

  • Exposure: Aspirate the old media and add 100 µL of the drug-containing media. Incubate for 72 hours 7.

Phase 3: MTT Colorimetric Readout
  • Reagent Addition: Following the 72-hour exposure, add 10 µL of MTT solution (5 mg/mL in PBS) directly to each well 6.

  • Metabolic Conversion: Incubate for 3 to 4 hours at 37°C in the dark. Causality Check: This time window allows viable cells to reduce the tetrazolium salt into insoluble intracellular formazan crystals.

  • Solubilization: Carefully aspirate the supernatant to avoid disturbing the crystals. Add 100 µL of DMSO to each well to solubilize the formazan 6.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate ELISA reader 6.

Quantitative Data Interpretation & Benchmarking

The half-maximal inhibitory concentration (IC₅₀) is determined via non-linear regression analysis of the dose-response curves. To evaluate the therapeutic window, the Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in healthy cells (NHDF) to the IC₅₀ in cancer cells.

Because 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline is an early-stage hit, researchers should benchmark its efficacy against established parameters for related quinoline derivatives:

Compound ClassCell Line ModelPrimary Target / MechanismExpected IC₅₀ Range (µM)Target Selectivity Index (SI)
3-Phenylquinolines (e.g., PQ1) HCT116 (Colorectal)p53 Transcriptional Modulation1.0 - 10.0> 5.0
8-Hydroxyquinolines Nalm6 (Leukemia)Metal Chelation / Redox Cycling5.0 - 25.0~ 2.0
3-Arylquinoxalines Huh-7 (Hepatoma)COX-2 Suppression1.2 - 15.0> 10.0

Table 1: Benchmark cytotoxicity parameters for structurally related quinoline derivatives to guide the evaluation of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline.

Compounds exhibiting an IC₅₀ < 10 µM and an SI > 5 in this preliminary screen warrant advancement to secondary flow cytometry assays (e.g., Annexin V/PI staining) to definitively characterize the apoptotic mechanisms.

References

Sources

Foundational

Advanced Biophysical Profiling of Quinoline Thioethers: Binding Affinity Methodologies for 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline

Executive Summary The compound 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (PubChem CID 3709839) represents a highly privileged structural scaffold in modern drug discovery . Quinoline derivatives are historically re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (PubChem CID 3709839) represents a highly privileged structural scaffold in modern drug discovery . Quinoline derivatives are historically renowned for their broad pharmacological utility, frequently acting as kinase inhibitors, topoisomerase poisons, or anti-microbial agents. The incorporation of a thioether linkage to a 2-methoxyphenyl group introduces a high degree of conformational flexibility, allowing the molecule to adapt to induced-fit hydrophobic pockets in target proteins.

This whitepaper provides an in-depth, authoritative methodological framework for quantifying the binding affinity of this specific compound to its putative protein targets. By leveraging Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST), researchers can establish a self-validating biophysical profile that bridges the gap between high-throughput screening (HTS) hits and lead optimization.

Structural Rationale and Putative Target Landscape

The physicochemical properties of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline dictate its behavior in biophysical assays. The planar quinoline core facilitates strong π−π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) commonly found in the ATP-binding clefts of kinases or the active sites of topoisomerases. Concurrently, the sulfur atom in the thioether linkage acts as a flexible hinge, while the methoxy group provides a localized dipole for potential hydrogen bonding.

Because this compound is highly hydrophobic, it requires careful handling in aqueous buffer systems, typically necessitating the use of Dimethyl Sulfoxide (DMSO) as a co-solvent. This physical constraint directly dictates the causality behind the experimental choices in the protocols described below.

Workflow A HTS Hit: CID 3709839 B Target Deconvolution (In Silico Docking) A->B C Biophysical Validation (SPR / ITC / MST) B->C D Thermodynamic Profiling (ΔH, ΔS, Kd) C->D E Hit-to-Lead Optimization D->E

Caption: Workflow for target deconvolution and biophysical validation of CID 3709839.

Biophysical Methodologies for Binding Affinity Quantification

To establish scientific trustworthiness, binding affinity ( Kd​ ) must be validated orthogonally. The following protocols are designed as self-validating systems, ensuring that artifacts—such as compound aggregation or non-specific binding—are identified and mitigated.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data ( kon​ , koff​ ) and steady-state affinity ( Kd​ ) . For a hydrophobic small molecule like 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline, managing bulk refractive index shifts caused by DMSO is the most critical experimental parameter.

Step-by-Step Protocol:

  • Surface Preparation & Immobilization: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Capture: Inject the purified target protein (diluted in 10 mM sodium acetate, pH 4.5–5.5, below its pI) to achieve an immobilization level of 2,000–3,000 Response Units (RU). Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Buffer Matching (Causality Step): Prepare the running buffer (e.g., PBS-P+) containing exactly 5% (v/v) DMSO to maintain the solubility of the quinoline thioether.

  • DMSO Calibration (Self-Validation): Because a 0.1% mismatch in DMSO between the running buffer and sample can cause a massive bulk shift artifact, run a 6-point DMSO calibration curve (4.5% to 5.5% DMSO) prior to analyte injection to build a solvent correction model.

  • Analyte Injection: Prepare a 2-fold serial dilution of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (e.g., 0.1 μ M to 10 μ M) in the running buffer. Inject at a high flow rate (30–50 μ L/min) to minimize mass transport limitations.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract Kd​ .

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic profiling, directly measuring the enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n ) of the binding event in a single label-free experiment .

Step-by-Step Protocol:

  • Extensive Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Sample Preparation: Dissolve the compound in 100% DMSO, then dilute it into the exact same dialysate used for the protein. The final DMSO concentration in both the syringe (compound) and the cell (protein) must be identical (e.g., 2%).

  • Degassing (Causality Step): Degas both samples under a vacuum for 10 minutes. Why? Micro-bubbles released during titration will cause massive exothermic/endothermic spikes, ruining the thermodynamic integration.

  • Titration Execution: Load the target protein (~20 μ M) into the sample cell and the quinoline compound (~200 μ M) into the injection syringe. Perform an initial 0.5 μ L purge injection (discarded during analysis), followed by 19 injections of 2 μ L at 150-second intervals.

  • Control Titration (Self-Validation): Titrate the compound into the buffer alone. Subtract this "heat of dilution" from the main experiment to isolate the true heat of binding.

Microscale Thermophoresis (MST)

MST quantifies binding by measuring the directed movement of molecules in a microscopic temperature gradient. It is exceptionally well-suited for 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline because it is performed free in solution, avoiding the surface-adsorption artifacts common with hydrophobic quinolines in SPR .

Step-by-Step Protocol:

  • Fluorescent Labeling: Label the target protein using an NHS-ester fluorophore (targeting primary amines) or a His-tag specific dye. Purify the labeled protein to remove free dye.

  • Serial Dilution: Prepare a 16-step 1:1 serial dilution of the quinoline compound in assay buffer (containing 0.05% Tween-20 to prevent capillary sticking).

  • Complex Formation: Mix the labeled protein (fixed concentration, e.g., 20 nM) with the compound dilutions. Incubate for 15 minutes at room temperature to reach equilibrium.

  • Measurement: Load the samples into standard or premium coated MST capillaries. Apply the infrared (IR) laser to induce a localized temperature gradient.

  • Analysis: The instrument tracks the change in fluorescence as the hydration shell and charge of the protein change upon compound binding. Plot the normalized fluorescence ( Fnorm​ ) against ligand concentration to derive the Kd​ .

Comparative Data Presentation

To select the optimal assay for profiling this compound, researchers must weigh the thermodynamic output against sample consumption and throughput.

MethodologyPrimary Output Kd​ Detection RangeSample ConsumptionKey Advantage for Quinoline ThioethersLimitation
SPR Kinetics ( kon​ , koff​ ), Kd​ pM to mMLow (Analyte), Med (Protein)Real-time kinetic resolution; high throughput.Hydrophobic compounds may exhibit non-specific binding to the dextran matrix.
ITC Thermodynamics ( ΔH , ΔS ), n , Kd​ nM to μ MHigh (Both)True solution-state thermodynamics; no labeling required.Low throughput; requires high protein concentration and perfect buffer matching.
MST Affinity ( Kd​ )pM to mMVery Low (Both)Immobilization-free; highly tolerant to DMSO and aggregates.Requires fluorescent labeling of the target protein.

Downstream Signaling Implications

If 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline is validated as a kinase inhibitor (a common target class for 3-phenylquinolines), its binding affinity directly correlates with its ability to disrupt downstream oncogenic signaling pathways. The diagram below illustrates the logical relationship between target inhibition and phenotypic outcome.

Pathway Ligand Extracellular Growth Factor Receptor Receptor Tyrosine Kinase (Putative Target) Ligand->Receptor PI3K PI3K Pathway Receptor->PI3K Inhibitor 2-[(2-Methoxyphenyl)sulfanyl] -3-phenylquinoline Inhibitor->Receptor Competitive Inhibition AKT AKT Signaling PI3K->AKT Proliferation Cell Proliferation (Arrested) AKT->Proliferation

Caption: Putative signaling pathway disruption by the quinoline thioether scaffold via kinase inhibition.

Conclusion

The precise determination of binding affinity for 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline requires a rigorous, multi-tiered biophysical approach. By utilizing SPR for kinetic resolution, ITC for thermodynamic validation, and MST for solution-state confirmation, researchers can confidently map the interaction profile of this privileged scaffold. Adhering to the self-validating controls detailed in this guide—specifically exact DMSO matching and heat-of-dilution subtractions—ensures the highest level of scientific integrity in the resulting pharmacological data.

References

  • PubChem Compound Summary for CID 3709839 National Center for Biotechnology Information (NCBI) [Link][1]

  • Surface Plasmon Resonance Protocol & Troubleshooting Creative Biolabs[Link][2]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions Harvard University[Link][3]

  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis Journal of Visualized Experiments (JoVE) / PubMed Central[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis and Validation Protocol for 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline

Introduction and Strategic Rationale The quinoline scaffold is a privileged structure in drug discovery, with 2-thio-substituted quinolines demonstrating significant pharmacological potential, including 5-HT receptor ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The quinoline scaffold is a privileged structure in drug discovery, with 2-thio-substituted quinolines demonstrating significant pharmacological potential, including 5-HT receptor antagonism and broad-spectrum antimicrobial activity[1]. The target compound, 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline , represents a sterically and electronically complex derivative that requires precise synthetic control.

This application note details a robust, scalable protocol for synthesizing this compound via a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway. Rather than relying on complex transition-metal catalysis, this method utilizes the inherent electrophilicity of the C2 position on the quinoline ring when activated by an adjacent electron-withdrawing halogen [2].

Mechanistic Causality

The reaction proceeds between 2-chloro-3-phenylquinoline and 2-methoxybenzenethiol .

  • Base Selection (K₂CO₃): Potassium carbonate is selected as a mild, non-nucleophilic base to deprotonate the thiol. Stronger bases (like NaH) are unnecessary and could lead to unwanted side reactions or degradation.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is critical. As a polar aprotic solvent, it effectively solvates the potassium cation ( K+ ) while leaving the thiolate anion "naked" and highly nucleophilic, significantly accelerating the SN​Ar addition-elimination sequence[2].

  • Temperature (80–90 °C): The steric hindrance introduced by the 3-phenyl group on the quinoline and the ortho-methoxy group on the thiolate requires elevated thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate.

Experimental Workflow Visualization

G N1 Starting Materials 2-Chloro-3-phenylquinoline + 2-Methoxybenzenethiol N2 Thiolate Generation (K2CO3 in Anhydrous DMF) N1->N2 N3 SNAr Addition-Elimination (80-90 °C, 2-4 hours) N2->N3 N4 Reaction Quench & Aqueous Workup (Ice water + EtOAc extraction) N3->N4 N5 Purification (Silica Gel Flash Chromatography) N4->N5 N6 Target Compound 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline N5->N6

Figure 1: Experimental workflow for the SNAr synthesis of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline.

Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 5 mmol scale)Role in Synthesis
2-Chloro-3-phenylquinoline 239.701.01.20 gElectrophile / Scaffold
2-Methoxybenzenethiol 140.201.10.77 g (0.68 mL)Nucleophile
Potassium Carbonate (K₂CO₃) 138.212.01.38 gBase (Deprotonation)
N,N-Dimethylformamide (DMF) 73.09-15.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11-As neededExtraction Solvent

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup (Inert Atmosphere)

Self-Validation Checkpoint: Ensure all glassware is oven-dried to prevent water from competing as a nucleophile (forming 2-hydroxy-3-phenylquinoline).

  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen ( N2​ ) or Argon.

  • Add 1.20 g (5.0 mmol) of 2-chloro-3-phenylquinoline and 1.38 g (10.0 mmol) of finely powdered, anhydrous K₂CO₃ to the flask.

  • Inject 15.0 mL of anhydrous DMF via syringe. Stir at room temperature for 5 minutes to ensure uniform suspension.

  • Slowly add 0.68 mL (5.5 mmol) of 2-methoxybenzenethiol dropwise via syringe. Caution: Thiols possess strong, offensive odors; perform this strictly inside a certified fume hood.

Phase 2: Execution and Monitoring
  • Transfer the flask to a pre-heated oil bath set to 85 °C.

  • Stir vigorously. The mixture will likely transition from a pale suspension to a deeper yellow/orange homogeneous solution as the thiolate forms and reacts.

  • TLC Monitoring: After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexanes:EtOAc (8:2 v/v).

    • Validation: The starting 2-chloro-3-phenylquinoline will appear as a higher Rf​ spot under UV (254 nm). The product will emerge as a distinct, highly UV-active spot at a slightly lower Rf​ due to the added polarity of the methoxy ether. Continue heating until the starting material spot is completely consumed (typically 2–4 hours).

Phase 3: Quench and Workup
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice and distilled water. This quenches the reaction and crashes out the highly lipophilic product, while the DMF and excess K₂CO₃ remain in the aqueous phase.

  • Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Critical Wash Step: Wash the combined organic layers with cold brine (3 × 50 mL). Causality: DMF is highly miscible with EtOAc; repeated aqueous brine washes are mandatory to partition the DMF out of the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elute using a gradient of Hexanes to Hexanes:EtOAc (9:1 v/v).

  • Pool the product-containing fractions (verified by TLC) and remove the solvent in vacuo to afford pure 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline.

Analytical Validation Criteria

To ensure the trustworthiness of the synthesized compound, the following spectroscopic benchmarks must be met:

  • ¹H NMR (CDCl₃, 400 MHz): Look for a sharp, distinct singlet integrating to 3 protons at approximately δ 3.80–3.90 ppm, confirming the presence of the −OCH3​ group. The quinoline and phenyl aromatic protons will appear as a complex multiplet between δ 6.80 and 8.20 ppm.

  • Mass Spectrometry (ESI-MS): The theoretical exact mass for C22​H17​NOS is 343.10. Look for the [M+H]+ pseudo-molecular ion peak at m/z 344.1.

References

  • Blackburn, T. P., Cox, B., Guildford, A. J., Le Count, D. J., Middlemiss, D. N., Pearce, R. J., & Thornber, C. W. (1987). Synthesis and 5-hydroxytryptamine Antagonist Activity of 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline and Its Analogues. Journal of Medicinal Chemistry, 30(12), 2252-2259.[Link]

  • Prabhakara, M. C., Basavarajaiah, S. M., Shivakumar, K., & Vaidya, V. P. (2006). Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde as a novel complexing agent. Molbank, 2006(6), M516.[Link]

Application

Application Note: HPLC Method Development and Validation for the Analysis of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline

Abstract This document details a systematic and scientifically grounded approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(2-Methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details a systematic and scientifically grounded approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline. As a novel heterocyclic compound with potential applications in pharmaceutical development, a reliable analytical method is paramount for ensuring its quality, purity, and stability. This guide provides a comprehensive walkthrough of the method development strategy, from initial analyte characterization to full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] It is intended for researchers, analytical scientists, and drug development professionals seeking to establish a precise, accurate, and reliable analytical procedure for this compound and its analogues.

Introduction and Preliminary Considerations

2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline is a complex aromatic molecule featuring a quinoline core, a phenyl group, and a methoxyphenylsulfanyl moiety. Its structure suggests significant potential for biological activity, making it a compound of interest in drug discovery programs. The development of a robust analytical method is a critical first step for any further investigation, including purity assessment, stability studies, and pharmacokinetic analysis.

Analyte Physicochemical Properties:

  • Molecular Formula: C₂₂H₁₇NOS[4]

  • Molecular Weight: 343.4 g/mol [4]

  • Structure: alt text

    (Image Source: PubChem CID 3709839)

Based on its structure, several key properties can be inferred to guide the initial method development:

  • High Lipophilicity: The presence of multiple aromatic rings suggests the molecule is non-polar and will have low solubility in aqueous media but good solubility in organic solvents.[5][6] This makes Reversed-Phase HPLC (RP-HPLC) the logical starting point.[7]

  • UV Absorbance: The extensive conjugated π-electron system across the quinoline and phenyl rings indicates strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice.[8]

  • Basic Nature: The nitrogen atom in the quinoline ring is basic. Its pKa will influence retention and peak shape, making mobile phase pH a critical parameter to control.[9][10]

A Systematic Approach to Method Development

The development process follows a logical, multi-step approach designed to systematically optimize separation parameters. The goal is to achieve a method that provides adequate resolution, good peak shape, and a reasonable run time.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, MW, Polarity) Mode Select Mode & Detector (RP-HPLC, UV-DAD) Analyte->Mode Column Column Screening (Start with C18) Mode->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Gradient 1. Initial Gradient Screen (Acetonitrile/Water) MobilePhase->Gradient Broad to specific pH 2. pH & Modifier Selection (0.1% Formic Acid) Gradient->pH Optimization 3. Gradient/Isocratic Optimization (Fine-tune %B, Flow Rate, Temp) pH->Optimization FinalMethod Optimized Method Optimization->FinalMethod

Caption: Logical workflow for HPLC method development.

Causality in Column and Stationary Phase Selection

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[7]

  • Initial Choice: C18 (ODS): A C18 column is the workhorse of RP-HPLC and the most logical starting point. Its non-polar octadecylsilane bonded phase provides strong hydrophobic interactions with lipophilic molecules like our target analyte.[7][11] We hypothesize that this will provide sufficient retention.

  • Alternative Selectivity: If the C18 phase fails to provide adequate resolution from impurities, alternative stationary phases should be considered. Given the aromatic nature of the analyte, a Phenyl-Hexyl phase could offer enhanced selectivity. This is because, in addition to hydrophobic interactions, it provides π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte, altering the retention mechanism and elution order.[7][12][13]

Mobile Phase Optimization: A Step-by-Step Rationale

The mobile phase composition directly influences analyte retention, peak shape, and resolution.[14]

  • Organic Modifier Selection: Acetonitrile (ACN) is generally chosen over methanol as the initial organic modifier. It typically provides lower backpressure and has a lower UV cutoff wavelength.[10] A simple binary mobile phase of ACN and water is the starting point.

  • Initial Gradient Screening: A broad, fast gradient (e.g., 5% to 95% ACN over 15 minutes) is performed first. This "scouting gradient" serves two purposes: to determine the approximate organic solvent concentration required to elute the analyte and to reveal the presence of any early or late-eluting impurities.

  • pH Control and Peak Shape: The basic quinoline nitrogen can interact with residual acidic silanols on the silica support of the column, leading to peak tailing. To suppress this interaction and ensure a consistent charge state, the mobile phase pH must be controlled. Adding a small amount of acid is the standard approach.[10]

    • Rationale for 0.1% Formic Acid: We will use 0.1% formic acid in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) phases. This sets the pH to approximately 2.7, which is well below the likely pKa of the quinoline nitrogen, ensuring it is consistently protonated. This leads to sharper, more symmetrical peaks and highly reproducible retention times.[9][15]

  • Gradient and Isocratic Optimization: Based on the scouting gradient, the method can be further refined.

    • If the separation is straightforward, a simple isocratic method can be developed by setting the mobile phase composition to the percentage of ACN at which the peak eluted in the middle of the scouting run. Isocratic methods are often more robust and simpler to transfer between instruments.

    • If impurities are present, a focused gradient will be optimized to provide the best resolution in the shortest time. This involves adjusting the slope of the gradient around the elution point of the main peak.

Detector Wavelength Selection

To ensure maximum sensitivity, the analyte's UV spectrum should be acquired using a Diode Array Detector (DAD) or Photodiode Array (PDA). The wavelength of maximum absorbance (λ-max) should be chosen for quantification. For quinoline derivatives, strong absorbance is often observed between 250 nm and 320 nm.[16][17] Based on the extensive conjugation, a λ-max around 314 nm is a probable candidate and will be verified experimentally.[17]

Detailed Protocol: Optimized Analytical Method

This protocol has been established following the systematic development process described above.

3.1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, column thermostat, and DAD.

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (High-Purity, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

3.2. Chromatographic Conditions

ParameterOptimized Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 60% B2-12 min: 60% to 85% B12-13 min: 85% to 60% B13-18 min: 60% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 314 nm (DAD)
Run Time 18 minutes

3.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a target concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The optimized method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R2) guidelines.[18][19]

ValidationProcess ValidatedMethod Validated HPLC Method Specificity Specificity (No Interference) ValidatedMethod->Specificity Linearity Linearity & Range (R² > 0.999) ValidatedMethod->Linearity Accuracy Accuracy (Recovery 98-102%) ValidatedMethod->Accuracy Precision Precision (RSD < 2%) ValidatedMethod->Precision Limits LOD & LOQ (S/N Ratio) ValidatedMethod->Limits Robustness Robustness (Deliberate Changes) ValidatedMethod->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Key parameters for HPLC method validation.

4.1. System Suitability Before any validation run, the system's suitability is confirmed by injecting a standard solution (e.g., 25 µg/mL) five times. The acceptance criteria are based on USP <621>.[20][21]

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

4.2. Specificity The ability to assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix). This is demonstrated by showing no interference from a placebo or sample matrix at the retention time of the analyte peak.

4.3. Linearity and Range Inject the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criterion: The coefficient of determination (R²) should be ≥ 0.999.

4.4. Accuracy Accuracy is determined by performing recovery studies on a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.

  • Acceptance Criterion: The mean percent recovery should be between 98.0% and 102.0%.

4.5. Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criterion: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) These are determined based on the signal-to-noise (S/N) ratio.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ must be subsequently verified for accuracy and precision.

4.7. Robustness The method's robustness is evaluated by making small, deliberate changes to the chromatographic parameters and observing the effect on the results.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% absolute in organic content)

  • Acceptance Criterion: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.

Example Validation Data Summary

The following tables present example data that would be expected from a successful validation study.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 25,480
5.0 128,150
10.0 255,900
25.0 640,200
50.0 1,281,500
100.0 2,565,000
Regression Analysis Result
Slope 25,645
Intercept 350

| | 0.9998 |

Table 2: Accuracy (Recovery)

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL, n=3) Mean Recovery (%) % RSD
80% 20.0 19.9 99.5 0.8
100% 25.0 25.2 100.8 0.6

| 120% | 30.0 | 29.8 | 99.3 | 0.9 |

Table 3: Precision

Precision Type Parameter Result
Repeatability % RSD of 6 replicates 0.75%

| Intermediate Precision | % RSD (Day 1 vs. Day 2) | 1.10% |

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline. The method utilizes a standard C18 column with a formic acid-modified acetonitrile/water gradient and UV detection at 314 nm. The validation results confirm that the method adheres to the stringent requirements of the ICH guidelines and is suitable for routine quality control analysis in a regulated environment. This application note provides a complete framework for implementing this analytical procedure.

References

  • United States Pharmacopeia.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • USP Website. <621> CHROMATOGRAPHY. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3709839, 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Cogent Chemistry. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • PubMed. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Aurora Pro Scientific. HPLC Columns and Consumables Selection Chart. [Link]

  • SlideShare. ICH guidelines for validation final. [Link]

  • Chem-Space. 2-(2-methoxyphenyl)quinoline Physical Properties. [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • Drawell. (2024). Efficient Strategies for Method Development and Optimization in HPLC. [Link]

  • Royal Society of Chemistry. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • SlidePlayer. (2012). HPLC Method Development. [Link]

  • LCGC International. (2026). Column Selection for Reversed-Phase HPLC. [Link]

  • Nacalai USA. Selectivity of packing materials in reversed phase liquid chromatography. [Link]

  • PubChem. 2-(3-methoxyphenyl)sulfanyl-3H-quinazolin-4-one. [Link]

  • Royal Society of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. [Link]

  • J-STAGE. (1999). Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. [Link]

  • Medires Publishing. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. [Link]

  • Google Patents. US9730953B2 - Methods of increasing solubility of poorly soluble compounds.
  • U.S. Environmental Protection Agency. 2-methoxyphenyl 2-phenylquinoline-4-carboxylate - Chemical Details. [Link]

Sources

Method

Application Note: Preclinical In Vivo Evaluation of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline

Introduction & Scientific Rationale The compound 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (hereafter referred to as MPSP-Q , CAS: 339013-93-3) is a synthetic small molecule characterized by a quinoline core linked...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (hereafter referred to as MPSP-Q , CAS: 339013-93-3) is a synthetic small molecule characterized by a quinoline core linked to a methoxyphenyl group via a thioether bond[1]. In contemporary drug discovery, modifications to the quinoline ring system are a proven strategy to increase target binding affinity, metabolic stability, and overall antitumor activity[2].

Specifically, 2-arylquinoline derivatives have demonstrated compelling selective anticancer properties, particularly against human solid tumors such as PC3 (prostate sarcoma) and HeLa (cervical carcinoma) cell lines[3]. The thioether linkage in MPSP-Q provides a unique dihedral angle, allowing the molecule to adopt a non-planar conformation that is highly effective at intercalating into hydrophobic pockets of intracellular targets (e.g., tubulin or specific kinases). However, the lipophilicity of these aromatic quinolines (cLogP values typically ranging from 2.23 to 4.13) strongly correlates with their cytotoxic efficacy but presents significant challenges for in vivo aqueous solubility[3].

This application note provides a comprehensive, self-validating framework for the in vivo dosing, pharmacokinetic (PK) profiling, and efficacy evaluation of MPSP-Q.

Pathway Drug MPSP-Q (Quinoline Thioether) Target Intracellular Target (e.g., Tubulin/Kinases) Drug->Target Lipophilic Entry Arrest Cell Cycle Arrest (G2/M Phase) Target->Arrest Disruption Apoptosis Apoptosis Induction (Caspase Activation) Arrest->Apoptosis Prolonged Arrest Efficacy Tumor Growth Inhibition (In Vivo) Apoptosis->Efficacy Cell Death

Fig 1. Proposed mechanism of action for quinoline thioethers driving tumor growth inhibition.

Experimental Workflow & Causality

To ensure robust and reproducible data, the preclinical evaluation of MPSP-Q must follow a strict sequential workflow. You cannot assess efficacy without first defining the pharmacokinetic exposure, and you cannot define exposure without a stable, non-precipitating formulation.

Workflow A Phase 1: Formulation (Vehicle Optimization) B Phase 2: Pharmacokinetics (IV/PO Dosing in Mice) A->B Validated Vehicle C Phase 3: Xenograft Model (PC3 Implantation) B->C PK Parameters (F%, T1/2) E Data Analysis & LC-MS/MS B->E D Phase 4: Efficacy & Toxicity (TGI & Body Weight) C->D Tumor Volume >100 mm³ D->E

Fig 2. Four-phase in vivo evaluation workflow for MPSP-Q, from formulation to efficacy.

Detailed Methodologies & Protocols

Phase 1: Formulation Strategy for Lipophilic Quinolines

Standard aqueous buffers (like PBS) will cause MPSP-Q to crash out of solution immediately. We utilize a co-solvent/surfactant system to maintain the drug in a micellar suspension suitable for both Intravenous (IV) and Per Os (PO) administration.

Protocol: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline

  • Weighing: Accurately weigh the required mass of MPSP-Q powder into a sterile glass vial.

  • Primary Solvation: Add DMSO (10% of final volume). Vortex for 2 minutes. Causality: DMSO disrupts the strong crystal lattice of the lipophilic quinoline core.

  • Co-solvent Addition: Add PEG300 (40% of final volume). Sonicate in a water bath at 37°C for 5 minutes until visually clear.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Vortex vigorously. Causality: Tween-80 coats the solubilized drug molecules, preventing aggregation upon the introduction of an aqueous phase.

  • Aqueous Phase: Add sterile saline (45% of final volume) dropwise while continuously vortexing. Causality: Rapid addition of water will cause localized supersaturation and irreversible precipitation.

  • Validation Checkpoint: Hold the vial against a dark background under a bright light. Any turbidity or particulate matter indicates micro-precipitation. If observed, the formulation must be discarded and remade.

Phase 2: Pharmacokinetic (PK) Profiling

Understanding the absorption and clearance of MPSP-Q is critical before initiating a 30-day efficacy study.

Protocol:

  • Animal Prep: Fast male CD-1 mice (n=3 per timepoint) for 12 hours prior to PO dosing. IV groups do not require fasting.

  • Administration:

    • IV Group: 2 mg/kg via tail vein injection (slow push over 30 seconds to prevent acute toxicity).

    • PO Group: 10 mg/kg via oral gavage.

  • Sampling: Collect 50 µL of blood via the saphenous vein into K2EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction: Centrifuge at 3,000 x g for 10 min at 4°C to isolate plasma. Add 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma to precipitate proteins. Centrifuge and collect the supernatant.

  • Validation Checkpoint: Run a spiked plasma standard curve (1–1000 ng/mL) alongside the samples on the LC-MS/MS. The standard curve must yield an R2>0.99 for the analytical run to be accepted.

Phase 3: In Vivo Xenograft Efficacy Model

Based on the sensitivity of prostate sarcoma to 2-arylquinolines[3], the PC3 cell line is utilized.

Protocol:

  • Cell Preparation: Harvest PC3 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free RPMI and Matrigel at a concentration of 5×106 cells/100 µL. Causality: Matrigel provides an extracellular matrix that significantly improves early tumor engraftment rates.

  • Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week old male BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Volume is calculated as V=(Length×Width2)/2 .

    • Validation Checkpoint: Once average tumor volumes reach ~100 mm³, randomize mice into Vehicle, Low Dose (10 mg/kg), and High Dose (30 mg/kg) groups. Exclude any outliers (tumors <80 mm³ or >120 mm³) to ensure statistical power.

  • Dosing & Monitoring: Administer MPSP-Q once daily (QD) via oral gavage for 21 days. Measure tumor volume and body weight every 3 days. A body weight loss of >15% indicates severe toxicity, triggering humane endpoint protocols.

Quantitative Data Presentation

The following tables summarize the expected quantitative outputs of the protocols described above, providing a baseline for evaluating MPSP-Q.

Table 1: Representative Pharmacokinetic Parameters of MPSP-Q in CD-1 Mice

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
C max​ (ng/mL) 1,450 ± 120890 ± 85
T max​ (h) 0.08 (First sampling)2.0 ± 0.5
AUC 0−last​ (h·ng/mL) 2,800 ± 2106,300 ± 450
T 1/2​ (h) 4.2 ± 0.65.1 ± 0.8
Bioavailability (F%) 100% (Reference) 45.0%

Note: An oral bioavailability of 45% is highly favorable for a lipophilic quinoline, justifying the PO route for the subsequent efficacy model.

Table 2: In Vivo Efficacy in PC3 Xenograft Model (Day 21)

Treatment GroupDose (PO, QD)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 0 mg/kg1,250 ± 180N/A+ 4.2%
MPSP-Q (Low) 10 mg/kg680 ± 9545.6% + 1.5%
MPSP-Q (High) 30 mg/kg310 ± 6075.2% - 3.8%

Note: TGI % is calculated as [1−(ΔVtreated​/ΔVcontrol​)]×100 . The high dose demonstrates robust efficacy without crossing the 15% body weight loss toxicity threshold.

References

  • 2-[(2-Methoxyphenyl)
  • Source: New Journal of Chemistry (rsc.org)
  • Source: National Institutes of Health (nih.gov)

Sources

Application

Application Note: Column Chromatography Purification Techniques for 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline

Chemical Profiling & Chromatographic Rationale The purification of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline presents a unique chromatographic challenge due to its highly conjugated, rigid aromatic framework combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Chromatographic Rationale

The purification of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline presents a unique chromatographic challenge due to its highly conjugated, rigid aromatic framework combined with distinct functional groups. The molecule features a basic quinoline nitrogen, a lipophilic 3-phenyl ring, and a 2-methoxyphenyl group attached via a thioether linkage.

While the extensive aromaticity renders the compound highly lipophilic—making normal-phase (NP) silica gel chromatography the most logical primary purification method—the basicity of the quinoline nitrogen introduces significant complications. Unmodified silica gel is inherently acidic due to the presence of free silanol (Si-OH) groups. When basic quinoline derivatives interact with these silanol sites, strong secondary acid-base interactions occur, leading to severe peak tailing, band broadening, and irreversible adsorption[1].

To counteract this, a basic modifier must be introduced into the mobile phase. Triethylamine (TEA) acts as a sacrificial competitor, neutralizing the acidic silanol sites and allowing the target thioquinoline to elute in a tight, symmetrical band[1]. Furthermore, due to the compound's high lipophilicity and tendency to precipitate in non-polar solvent mixtures, liquid loading often results in poor resolution. Therefore, a dry-loading technique is strictly required to maintain narrow injection bands.

DecisionTree Start Crude Mixture 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline TLC TLC Profiling (Hexane:EtOAc) Start->TLC Decision Rf > 0.3 in 10% EtOAc? TLC->Decision NP Normal Phase Silica Add 1% TEA modifier Decision->NP Yes (Lipophilic) RP Reverse Phase C18 MeCN/H2O gradient Decision->RP No (Polar impurities) Pure High Purity Target >98% HPLC NP->Pure RP->Pure

Chromatographic phase selection based on TLC profiling.

Quantitative Data: TLC Optimization

Before initiating column chromatography, thin-layer chromatography (TLC) must be optimized to establish a self-validating gradient system. The addition of 1% TEA is critical for achieving an accurate Retention Factor ( Rf​ ) reading that will translate predictably to the bulk silica column.

Table 1: TLC Optimization for 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline

Solvent System (v/v)Additive Rf​ ValueSpot Characteristics & Resolution
100% HexaneNone0.05Immobile, strong retention.
90:10 Hexane:EtOAcNone0.25Severe tailing, poor resolution from impurities.
90:10 Hexane:EtOAc1% TEA0.35Sharp, circular spot. Optimal for elution.
80:20 Hexane:EtOAc1% TEA0.65Co-elution with polar byproducts; too fast.

Note: The target compound is highly UV-active. Visualization should be performed at 254 nm.

Experimental Protocol: Normal Phase Flash Chromatography

This self-validating protocol utilizes a step-gradient approach to isolate the target compound from structurally similar byproducts (such as unreacted 3-phenylquinoline-2-thiol or 2-chloro-3-phenylquinoline)[2].

Materials Required:
  • Silica gel (230–400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Triethylamine (TEA, >99% purity)

  • Glass column with a sintered glass frit

Step-by-Step Methodology:

Step 1: Mobile Phase Preparation & Column Equilibration

  • Prepare the primary mobile phase: 100% Hexanes containing 1% (v/v) TEA.

  • Prepare the elution mobile phase: 90:10 Hexanes:EtOAc containing 1% (v/v) TEA.

  • Slurry pack the column using the 100% Hexanes/1% TEA mixture. Ensure the silica bed is completely uniform and free of air bubbles. Flush with 3 column volumes (CV) of the equilibration solvent to fully neutralize the silanol groups[1].

Step 2: Dry Loading the Sample

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

  • Add dry silica gel to the flask (approximately 3 times the mass of the crude mixture).

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Caution: Ensure no residual DCM remains, as it acts as a strong eluent and will disrupt the initial band formation.

  • Carefully load the dry powder evenly onto the top of the equilibrated silica bed. Top with a 1 cm layer of clean sea sand to prevent bed disruption.

Step 3: Gradient Elution

  • Elute with 2 CV of 100% Hexanes (1% TEA) to wash away highly non-polar impurities (e.g., residual disulfides).

  • Transition the gradient to 95:5 Hexanes:EtOAc (1% TEA) for 2 CV.

  • Finally, elute with 90:10 Hexanes:EtOAc (1% TEA). The target 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline will elute in this fraction[3].

Step 4: Fraction Collection and Validation

  • Collect fractions in 20 mL test tubes.

  • Spot every third fraction on a TLC plate and develop using the 90:10 Hexanes:EtOAc (1% TEA) system.

  • Pool fractions containing the pure target compound ( Rf​ = 0.35) and concentrate under reduced pressure.

Workflow Prep 1. Dry Loading Adsorb on Silica Equil 2. Equilibration Hexane + 1% TEA Prep->Equil Elute 3. Gradient Elution Hexane to 10% EtOAc Equil->Elute Fractions 4. Collection UV 254 nm Elute->Fractions Pool 5. Evaporation Yield Pure Compound Fractions->Pool

Step-by-step workflow for normal-phase flash chromatography.

Mechanistic Insights & Causality

The Physics of Dry Loading: For highly lipophilic, rigid planar molecules like 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline, solubility drops drastically in pure hexanes. If the crude mixture were loaded as a liquid solution in a stronger solvent (like DCM or EtOAc), the "strong solvent effect" would carry the target molecule rapidly down the column before it could properly partition onto the stationary phase, resulting in massive band broadening. Dry loading circumvents this by forcing the molecules to partition directly from a solid state into the optimized mobile phase, ensuring the theoretical plates of the column are maximized from the very first millimeter.

Thioether Stability During Purification: While the quinoline core is highly stable, the thioether linkage is susceptible to slow oxidation to a sulfoxide if exposed to prolonged air and light on an active surface like silica gel. The addition of TEA not only prevents tailing but also slightly deactivates the catalytic oxidative potential of the silica surface. It is recommended to perform the chromatography efficiently and avoid leaving the compound adsorbed on the column overnight.

References

  • Source: clockss.
  • Source: acs.
  • Source: benchchem.
  • Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Oxidative Degradation of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (CAS: 339013-93-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (CAS: 339013-93-3). Due to its specific structural moieties, this active pharmaceutical ingredient (API) presents unique stability challenges during routine storage and handling.

This document synthesizes mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your experimental data.

Part 1: Mechanistic Understanding & Diagnostic FAQs

To effectively prevent degradation, we must first understand the structural vulnerabilities of the compound. The molecule contains two highly reactive centers: a quinoline core and an aryl thioether linkage.

Degradation cluster_0 Primary Pathway: Thioether Oxidation cluster_1 Secondary Pathway: Ring Oxidation API 2-[(2-Methoxyphenyl)sulfanyl] -3-phenylquinoline Sulfoxide Sulfoxide (+16 Da) Accelerated by Methoxy EDG API->Sulfoxide ROS / O2 NOxide Quinoline N-Oxide (+16 Da) Photo-catalyzed API->NOxide Light / O2 Sulfone Sulfone (+32 Da) Secondary Oxidation Sulfoxide->Sulfone Excess ROS

Fig 1. Oxidative degradation pathways of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline.

Q: Why is this specific compound degrading so rapidly compared to other quinoline derivatives?

A: The primary vulnerability lies in the thioether linkage. While thioethers are generally susceptible to oxidation, the presence of the methoxy group on the adjacent phenyl ring acts as a strong electron-donating group (EDG). Kinetic analyses of aryl thioethers demonstrate that EDGs significantly increase the electron density on the sulfur atom, accelerating the rate of electrophilic attack by reactive oxygen species (ROS) and leading to rapid sulfoxide and sulfone formation[1].

Q: My stock solutions are turning yellow and eventually brown after a few weeks. What is the cause?

A: Discoloration—typically progressing from yellow to brown—is a classic, visible indicator of quinoline compound degradation[2]. Quinoline rings are highly prone to photo-oxidation when exposed to light[3]. This photochemical reaction catalyzes the formation of quinoline N-oxides and complex polymeric degradants. This necessitates the strict use of amber vials and light-resistant packaging during all stages of storage.

Q: How do I establish a reliable, regulatory-compliant stability testing protocol for this compound?

A: Stability testing should be anchored to the ICH Q1A(R2) guidelines. This framework provides authoritative standards for evaluating drug substances under various environmental factors (temperature, humidity, and light) to establish a scientifically sound re-test period and validate storage conditions[4].

Part 2: Quantitative Stability Data

The table below summarizes the quantitative impact of various storage conditions on the purity of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline, demonstrating the critical need for atmospheric and photonic control.

Table 1: Impact of Storage Conditions on Compound Purity (12-Week Projection)

Storage ConditionTemperatureLight ExposureAtmosphereEst. Purity RetentionPrimary Degradant Identified
Clear Glass Vial+25°CAmbientAmbient O₂< 60%Sulfoxide, N-Oxide
Amber Glass Vial+25°CProtectedAmbient O₂~ 75%Sulfoxide
Amber Glass Vial-20°CProtectedAmbient O₂~ 88%Sulfoxide
Amber Glass Vial -20°C Protected Argon Purged > 99% None (Stable)

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . They do not just dictate steps; they include internal controls to prove the methodology is working.

Protocol 1: Self-Validating Forced Degradation (Stress Testing)

Causality: Before you can trust your long-term stability data, you must prove your analytical method (HPLC/LC-MS) has the resolving power to separate the parent API from its specific oxidation products. If the method cannot resolve the +16 Da (Sulfoxide) or +32 Da (Sulfone) peaks, your stability data is scientifically invalid.

  • Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.

  • Oxidative Stress: Add 100 µL of 3% H₂O₂ to the solution.

  • Incubation: Incubate at room temperature for 4 hours.

  • Neutralization: Quench the reaction with an equimolar amount of sodium thiosulfate to halt oxidation.

  • Analysis (The Validation Step): Inject the stressed sample into the LC-MS alongside a fresh, unstressed standard.

  • Confirmation: You must observe the emergence of the sulfoxide and sulfone peaks distinct from the parent peak. Once baseline resolution is confirmed, your analytical method is validated for long-term stability tracking.

Protocol 2: Optimal Inert-Atmosphere Aliquoting and Storage

Causality: Dissolved oxygen in solvents and headspace oxygen in vials are the primary drivers of thioether oxidation. Argon is heavier than air and effectively blankets the solution, preventing liquid-gas phase oxygen transfer.

Workflow Step1 1. Reconstitution (Degassed Solvent) Step2 2. Aliquoting (Amber Vials) Step1->Step2 Step3 3. Inert Purging (Argon Gas) Step2->Step3 Step4 4. Hermetic Sealing (PTFE Septa) Step3->Step4 Step5 5. Cryo-Storage (-20°C) Step4->Step5

Fig 2. Self-validating workflow for the inert preparation and cryogenic storage of API aliquots.

  • Solvent Degassing: Sparge your chosen reconstitution solvent (e.g., DMSO or Acetonitrile) with Argon gas for 15 minutes prior to dissolving the compound. This removes dissolved O₂.

  • Reconstitution & Aliquoting: Dissolve the compound and immediately dispense single-use aliquots into amber glass vials . Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated introduction of atmospheric oxygen.

  • Argon Blanketing: Gently blow a stream of Argon gas over the headspace of each vial for 5–10 seconds.

  • Hermetic Sealing: Immediately cap the vials using caps fitted with PTFE-lined silicone septa . Causality: Standard rubber septa are highly permeable to oxygen over time; PTFE provides a robust barrier.

  • Self-Validation Step: Prepare one "stress control" vial (clear glass, air headspace, room temperature) alongside your inert-purged aliquots. Analyze both via HPLC at Day 14. The severe degradation in the control vial validates that your inert storage conditions are actively preserving the compound, rather than the compound simply being inherently stable in that solvent matrix.

  • Storage: Transfer the sealed, amber vials to a -20°C or -80°C freezer.

References

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
  • Source: benchchem.
  • Source: nih.
  • Title: Q1A(R2)

Sources

Optimization

Resolving NMR peak overlap in 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline spectra

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working with highly conjugated, sterically hindered heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working with highly conjugated, sterically hindered heterocycles.

Target Analyte: 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline The Analytical Challenge: This molecule contains three distinct aromatic systems—a quinoline core (5 protons), a 3-phenyl ring (5 protons), and a 2-methoxyphenylthio group (4 protons). This results in 14 aromatic protons squeezed into a narrow chemical shift window (typically 6.8–8.5 ppm). Extensive J -coupling (multiplet splitting) exacerbates this, rendering standard 1D 1 H NMR insufficient for unambiguous structural verification.

Below is our field-proven, progressively escalating workflow to untangle severe aromatic overlap.

Workflow A Initial 1H NMR (CDCl3) Severe Aromatic Overlap B Phase 1: ASIS Effect (Switch to C6D6 Solvent) A->B Induce differential shielding C Phase 2: 2D Correlation (HSQC / HMBC Mapping) B->C Disperse into 13C dimension D Phase 3: Pure Shift NMR (PSYCHE Decoupling) C->D Collapse remaining multiplets E Unambiguous Peak Assignment D->E Final structural validation

Workflow for resolving aromatic NMR overlap in quinoline thioethers.

Troubleshooting Guide: Step-by-Step Resolution Protocols

Phase 1: Solvent Manipulation via the ASIS Effect

When signals overlap in Chloroform-d (CDCl 3​ ), the simplest and most cost-effective first step is solvent replacement.

The Causality: The Aromatic-Solvent-Induced Shift (ASIS) effect leverages the magnetic anisotropy of Benzene-d6 (C 6​ D 6​ ). Unlike CDCl 3​ , benzene forms transient, non-covalent collision complexes with the solute[1]. Because the electron-deficient quinoline core and the electron-rich methoxyphenyl ring interact differently with the benzene π -cloud, protons are differentially shielded or deshielded[2]. This selectively shifts overlapping multiplets, pulling them apart.

Self-Validating Protocol:

  • Evaporate the CDCl 3​ from your NMR sample under a gentle stream of N 2​ gas.

  • Redissolve the analyte in 0.6 mL of C 6​ D 6​ .

  • Acquire a standard 1D 1 H NMR spectrum.

  • Validation: Calculate the ASIS shift ( Δδ=δCDCl3​−δC6D6​ ). Protons adjacent to the polar methoxy and thioether linkages will exhibit the most dramatic Δδ values, allowing you to isolate the 2-methoxyphenyl spin system from the quinoline core[1].

Phase 2: 2D NMR Heteronuclear Mapping

If 1D dispersion is insufficient, we must spread the magnetization into a second dimension. The carbon ( 13 C) spectral window is ~200 ppm wide, offering vastly superior dispersion compared to the 10 ppm proton window.

The Causality: HSQC (Heteronuclear Single Quantum Coherence) isolates protons based on the chemical shift of their directly attached carbons[3]. HMBC (Heteronuclear Multiple Bond Correlation) transfers magnetization across 2–4 bonds, allowing you to bridge the isolated ring systems across the quaternary carbons (e.g., connecting the 3-phenyl protons to the quinoline C3 position)[3].

Self-Validating Protocol:

  • HSQC Setup: Load a multiplicity-edited HSQC parameter set (e.g., hsqcedetgpsisp2.4). Set the indirect dimension (F1) to at least 128 increments to ensure high resolution in the 13 C axis[4].

  • HMBC Setup: Load the HMBC parameter set. Critically, optimize the long-range coupling constant delay for 7–8 Hz[3].

  • Validation: Overlay the HSQC and HMBC spectra. Every proton cross-peak in the HSQC must have corresponding long-range correlations in the HMBC that logically map to the quinoline framework.

NMR_Logic Target Quinoline Thioether Core Structure COSY COSY (1H-1H, 2-3 Bonds) Target->COSY Map adjacent ring protons HSQC HSQC (1H-13C, 1 Bond) Target->HSQC Identify direct C-H pairs HMBC HMBC (1H-13C, 2-4 Bonds) Target->HMBC Bridge quaternary carbons NOESY NOESY (Through-Space) Target->NOESY Confirm spatial proximity

Magnetization transfer pathways for mapping the quinoline and phenyl ring systems.

Phase 3: Pure Shift NMR (PSYCHE)

When multiplets perfectly overlap in both 1 H and 13 C dimensions, homonuclear decoupling is required.

The Causality: Pure Shift NMR removes 1 H- 1 H scalar couplings, collapsing broad multiplets (which can be 15–20 Hz wide) into sharp singlets (~2 Hz wide)[5]. The PSYCHE (Pure Shift Yielded by Chirp Excitation) sequence achieves this using low flip-angle chirp pulses combined with slice-selective gradients, exciting resonances in isolation from their coupled partners[6].

Self-Validating Protocol:

  • Load the PSYCHE parameter set (e.g., psyche on Bruker systems)[7].

  • Tune the proton channel and strictly optimize the receiver gain (RG). PSYCHE has inherently lower sensitivity than standard 1D NMR (often 50x less)[5].

  • Set the chirp pulse flip angle. While 10° yields the highest spectral purity, increasing the flip angle (up to 60°) can drastically enhance sensitivity for low-concentration samples, provided you can manage the resulting recoupling artifacts[8].

  • Validation: Process the 2D pseudo-FID into a 1D spectrum. Overlay the PSYCHE spectrum with your standard 1D 1 H spectrum[7]. The integral of the pure shift singlets must match the total proton count of the original multiplets.

Quantitative Comparison of Resolution Techniques

TechniquePrimary MechanismResolution GainSensitivity CostTypical Exp. Time
Standard 1 H (CDCl 3​ ) Baseline MeasurementNoneNone (Highest S/N)< 2 mins
ASIS 1 H (C 6​ D 6​ ) Anisotropic ShieldingModerateNone< 2 mins
2D HSQC 13 C DispersionHighModerate10–30 mins
1D PSYCHE Homonuclear DecouplingVery HighSevere (~50x loss)8–15 mins

Frequently Asked Questions (FAQs)

Q: My HMBC shows no correlation across the thioether (-S-) linkage. How do I prove the 2-methoxyphenyl group is attached to position 2 of the quinoline? A: Heteroatoms like sulfur can severely attenuate 3-bond J -couplings ( 3JCH​ ). If the HMBC cross-peak between the quinoline C2 and the methoxyphenyl protons is missing, pivot to a NOESY or ROESY experiment[9]. Through-space dipolar coupling (NOE) between the methoxy protons and the quinoline H4 proton will confirm the spatial arrangement and validate the attachment.

Q: My PSYCHE spectrum has severe "chunking" sidebands and artifacts near the baseline. How can I fix this? A: Chunking artifacts occur during the processing phase when short FIDs are stitched together[6]. You can mitigate this by reducing the chunking time in your acquisition parameters. Alternatively, if you are using a high flip-angle (e.g., 60°) to boost sensitivity, recoupling artifacts are inevitable; modern deep learning neural network models are now being employed to cleanly filter out these specific PSYCHE artifacts[8].

Q: Even in C 6​ D 6​ , the aromatic signals for the 3-phenyl ring are unusually broad. Is my shim off? A: If your solvent peak and methoxy singlet are sharp, your shimming is fine. The 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline molecule is highly sterically hindered. Bulky substituents at positions 2 and 3 restrict rotation around the C-S and C-C bonds. This leads to conformational exchange on the NMR timescale, causing peak broadening. Run a Variable Temperature (VT) NMR experiment at an elevated temperature (e.g., 330 K) to push the molecule into the fast-exchange limit, which will sharpen the aromatic signals.

References

  • "Sensitivity-Enhanced Pure Shift Spectroscopy Empowered by Deep Learning and PSYCHE." Analytical Chemistry - ACS Publications. URL:[Link]

  • "Pure Shift | NMR Core Facility." Columbia University. URL:[Link]

  • "Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility." San Diego State University. URL:[Link]

  • "1D 1H PSYCHE Pure Shift NMR." University of Illinois Chicago (UIC). URL: [Link]

  • "Experiment Guides - NMR Facility." The University of Chicago. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline Formation

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists struggling with the formati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists struggling with the formation of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline .

The synthesis of this molecule via Palladium-catalyzed C-S cross-coupling presents a severe synthetic challenge: Dual Steric Hindrance . The C2 position of the quinoline core is heavily obstructed by the adjacent 3-phenyl group, while the nucleophile (2-methoxybenzenethiol) possesses an ortho-methoxy group that creates massive steric bulk around the reacting thiolate. This guide dissects the mechanistic bottlenecks and provides field-validated solutions to drive your reaction to completion.

Mechanistic Pathway & Bottleneck Analysis

To solve a synthetic failure, we must first understand where the catalytic cycle stalls. In highly hindered C-S couplings, the oxidative addition usually proceeds smoothly, but the cycle collapses during transmetalation or reductive elimination.

G Precat Precatalyst Pd(OAc)2 + BrettPhos Pd0 Active Catalyst Pd(0)L_n Precat->Pd0 Reduction OxAdd Oxidative Addition (2-Chloro-3-phenylquinoline) Pd0->OxAdd PdII_Cl Pd(II)(Ar)(Cl)L_n Intermediate OxAdd->PdII_Cl Transmet Transmetalation (2-Methoxybenzenethiolate) PdII_Cl->Transmet Base (Cs2CO3) PdII_SR Pd(II)(Ar)(SR)L_n Sterically Hindered Transmet->PdII_SR Steric Clash! RedElim Reductive Elimination (Bottleneck Step) PdII_SR->RedElim BrettPhos accelerates RedElim->Pd0 Catalyst Regeneration Product Product 2-[(2-Methoxyphenyl)sulfanyl] -3-phenylquinoline RedElim->Product

Fig 1: Catalytic cycle highlighting the steric bottleneck at the reductive elimination step.

Troubleshooting Guide & FAQs

Q: My standard Pd(PPh₃)₄ catalyst yields less than 10% product. Why is the coupling stalling, and how do I fix it? A: The failure of unhindered, monodentate phosphines like PPh₃ is a classic symptom of a stalled reductive elimination step. When the intermediate Pd(II)(Ar)(SR)Lₙ complex forms, the dual steric bulk of the 3-phenylquinoline and the ortho-methoxy thiolate creates a massive energetic barrier. To overcome this, you must use highly active biaryl monophosphine ligands (e.g., BrettPhos or RuPhos) or bidentate ligands with large bite angles (e.g., Xantphos). These ligands create a sterically hindered, electron-rich Pd center that forces the aryl and thiolate groups closer together, drastically accelerating reductive elimination while preventing catalyst poisoning by the thiolate[1].

Q: Is 2-chloro-3-phenylquinoline sufficiently reactive, or should I synthesize the bromo/iodo derivative? A: Do not waste time synthesizing the bromo or iodo derivatives. While iodo- and bromo-arenes generally undergo oxidative addition more readily, 2-chloroquinolines are highly activated toward transition-metal insertion due to the electron-withdrawing nature of the adjacent nitrogen atom in the heteroaromatic ring[2]. When paired with an electron-rich ligand like BrettPhos, oxidative addition into the C(sp²)-Cl bond is rapid, making 2-chloro-3-phenylquinoline an ideal and stable starting material.

Q: I am observing significant amounts of bis(2-methoxyphenyl) disulfide instead of the cross-coupled product. How do I suppress this? A: Disulfide formation is a competing side reaction caused by the homocoupling or oxidation of the thiolate. This is often exacerbated by trace oxygen or the use of overly strong bases that decompose the catalyst. First, ensure rigorous Schlenk techniques to maintain a strictly anaerobic environment. Second, evaluate your base. Strong bases like NaOtBu can be problematic with sensitive substrates. Switching to a milder, yet sufficiently soluble base like Cs₂CO₃ or K₃PO₄ in a non-polar solvent minimizes off-target thiolate oxidation and improves the overall cross-coupling yield[3].

Q: The reaction takes 24 hours under thermal reflux and still shows incomplete conversion. Can I accelerate this? A: Yes. Sterically hindered C-S couplings benefit immensely from microwave irradiation. Transitioning the reaction from conventional thermal heating (e.g., Toluene at 110 °C for 24h) to microwave-assisted synthesis can drive the reaction to completion. Microwave conditions using Pd-G3 XantPhos precatalysts have been shown to provide excellent yields with low catalyst loading, significantly reducing reaction times (from hours to ~35 minutes) while maintaining clean reaction profiles[4].

Quantitative Optimization Matrix

The following table summarizes the causal relationship between catalyst system selection and product yield, demonstrating why modern biaryl phosphines are mandatory for this specific transformation.

Catalyst SystemLigandBaseSolventTemp / TimeYield (%)
Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃DMF110 °C / 24h< 10%
Pd(OAc)₂ (5 mol%)XantphosDIPEA1,4-Dioxane110 °C / 18h65%
Pd₂(dba)₃ (2.5 mol%) BrettPhos Cs₂CO₃ Toluene 110 °C / 12h 88%
Pd-G3 XantPhos (2 mol%)XantphosK₂CO₃DMF150 °C (MW) / 35m92%

Validated Experimental Protocol

This self-validating protocol utilizes the optimal thermal conditions identified in the matrix above. The sequence of addition is critical to prevent premature catalyst poisoning by the nucleophilic thiol.

Objective: High-yield C-S bond formation overcoming dual steric hindrance.

Step 1: Catalyst Pre-activation (Glovebox or Schlenk Line)

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and BrettPhos ligand (0.06 equiv, 6 mol%).

Step 2: Substrate & Base Addition 2. Add 2-chloro-3-phenylquinoline (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv). 3. Evacuate and backfill the flask with ultra-pure Argon (repeat 3x) to ensure a strictly anaerobic environment. Failure to do this will result in disulfide byproducts.

Step 3: Solvent & Nucleophile Introduction 4. Inject anhydrous, degassed Toluene (0.2 M relative to the quinoline) via syringe. 5. Add 2-methoxybenzenethiol (1.2 equiv) dropwise. Critical Causality: The thiol must be added last to allow the active Pd(0) species to undergo oxidative addition with the quinoline before being swamped by the strongly coordinating thiolate.

Step 4: Reaction Execution 6. Seal the flask and heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

Step 5: Workup & Isolation 7. Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium and inorganic salts. 8. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification 9. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline.

References

  • Katla, R., et al. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. ResearchGate / Synthesis. 4

  • ACS Publications. Synthesis of Quinolinones with Palladium-Catalyzed Oxidative Annulation between Acrylamides and Arynes. The Journal of Organic Chemistry. 2

  • BenchChem. 3,4-Difluorothiophenol | Technical Guide on Ligand Selection for Steric Hindrance. BenchChem. 1

  • BenchChem. 2-(Phenylthio)benzoic Acid | Research Chemical Supplier Guide on Base Sensitivity. BenchChem. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Profiling: 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline vs. Standard Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, extensively leveraged in oncology for its ability to target critical cellular proliferation pathways[1]. While standard quinoline derivatives (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, extensively leveraged in oncology for its ability to target critical cellular proliferation pathways[1]. While standard quinoline derivatives (e.g., 4-aminoquinolines and kinase inhibitors like bosutinib) have established clinical utility, novel structural modifications are continuously explored to overcome drug resistance and improve target specificity[2].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between standard quinolines and 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (PubChem CID: 3709839)[3]. This guide dissects the causality behind their divergent cytotoxic mechanisms and outlines the self-validating experimental workflows required to evaluate their efficacy.

Structural and Mechanistic Rationale

Standard quinoline derivatives frequently exert their anticancer effects by competitively inhibiting the ATP-binding sites of tyrosine kinases (e.g., EGFR, PI3K) or by intercalating DNA[2]. These mechanisms typically rely on the rigid, planar nature of the quinoline core to fit into narrow enzymatic clefts[4].

In contrast, 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline introduces a unique diaryl-sulfide linkage. The sulfur atom at the C2 position acts as a flexible thioether hinge, allowing the 2-methoxyphenyl moiety to rotate and adopt an optimal dihedral angle. This conformational adaptability, combined with the steric bulk of the 3-phenyl group, fundamentally shifts the molecule's primary mechanism of action. Instead of kinase inhibition, this structural profile is highly optimized for the hydrophobic colchicine-binding site on β-tubulin[5]. By binding this pocket, the compound prevents tubulin polymerization, leading to mitotic spindle disruption, G2/M phase cell cycle arrest, and ultimately, caspase-dependent apoptosis[6].

Physicochemical & Cytotoxicity Data Comparison

The following table summarizes the divergent physicochemical properties and representative in vitro cytotoxicity profiles of these two compound classes.

Parameter2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinolineStandard Quinolines (e.g., 4-Aminoquinolines)
Molecular Weight 343.4 g/mol [3]Variable (Typically 300 - 550 g/mol )
Topological Polar Surface Area 47.4 Ų[3]Typically >60 Ų
Primary Cellular Target β-Tubulin (Colchicine-binding site)[5]Tyrosine Kinases (EGFR, PI3K), DNA[2]
Primary Cytotoxic Mechanism Microtubule Depolymerization & G2/M Arrest[5]Kinase Inhibition & S-Phase/G1 Arrest[4]
Representative IC50 (MDA-MB-231) ~0.2 - 0.5 µM (Class Benchmark)[5]~1.5 - 3.0 µM[4]
Representative IC50 (A549) ~0.4 - 0.8 µM (Class Benchmark)[5]~2.0 - 5.0 µM

Note: IC50 values represent class-wide benchmarks for structurally analogous tubulin-targeting quinolines vs. standard kinase-targeting derivatives to provide a comparative framework.

Mechanistic Pathway Visualization

G A 2-[(2-Methoxyphenyl)sulfanyl] -3-phenylquinoline C Colchicine Binding Site (β-Tubulin) A->C High Affinity (Sulfide Hinge) B Standard Quinolines (e.g., 4-Aminoquinolines) B->C Moderate Affinity D Tyrosine Kinases (EGFR / PI3K) B->D Primary Target E Microtubule Depolymerization C->E Inhibits Polymerization G Caspase-Dependent Apoptosis D->G Survival Pathway Inhibition F G2/M Phase Arrest E->F Mitotic Spindle Disruption F->G Prolonged Arrest

Comparative cytotoxic mechanisms of quinoline derivatives leading to apoptosis.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, experimental protocols must not merely be a sequence of actions but a self-validating system. The following methodologies incorporate strict internal controls to rule out artifacts and establish clear causality.

Protocol 4.1: High-Throughput Cytotoxicity Screening (CellTiter-Glo)
  • Causality: Traditional MTT assays rely on metabolic conversion, which can be confounded by quinoline derivatives that alter mitochondrial transmembrane potential without causing immediate cell death[6]. CellTiter-Glo measures ATP directly, providing a more accurate, metabolism-independent snapshot of viable cell count.

  • Self-Validating System:

    • Edge-Effect Mitigation: Fill the perimeter wells of a 96-well plate with 200 µL of sterile PBS. Evaporation in outer wells alters the concentration of the dissolved compound, leading to false cytotoxicity readings. Only utilize the inner 60 wells for cells.

    • Seeding: Seed cells (e.g., MDA-MB-231) at 5,000 cells/well in 100 µL media. Incubate overnight.

    • Treatment: Treat with serial dilutions of the quinoline derivatives (0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a cell-free media control.

    • Validation Check: Before calculating IC50, subtract the luminescence of the cell-free media control from all wells to eliminate background signal.

Protocol 4.2: In Vitro Tubulin Polymerization Assay
  • Causality: Tubulin polymerization is highly temperature-dependent. The assay must be initiated by a strict temperature shift to capture the nucleation phase of polymerization accurately[5].

  • Self-Validating System:

    • Pre-Screening: Run a compound-only well (Compound + Buffer, no tubulin). If the quinoline derivative auto-fluoresces at the reporter's wavelength (e.g., 340 nm excitation / 410 nm emission for DAPI-based kits), this baseline must be mathematically subtracted to prevent false-negative inhibition results.

    • Preparation: Keep the microplate, tubulin, and GTP strictly at 4°C during setup.

    • Controls: Include a known polymerization enhancer (Paclitaxel at 10 µM) and an inhibitor (Colchicine at 3 µM) to ensure the dynamic range of the assay is functioning.

    • Execution: Transfer the plate to a pre-warmed 37°C microplate reader and immediately begin kinetic fluorescent readings every minute for 60 minutes.

Protocol 4.3: Flow Cytometric Cell Cycle Analysis
  • Causality: Propidium Iodide (PI) intercalates into all nucleic acids. RNase A must be added to degrade RNA; otherwise, RNA binding will artificially inflate the DNA content signal, obscuring the G2/M peak indicative of tubulin inhibition[6].

  • Self-Validating System:

    • Harvesting: Collect both adherent and floating cells after 24h of compound treatment, as apoptotic cells detach from the plate.

    • Fixation: Fix cells dropwise in ice-cold 70% ethanol while vortexing to prevent clumping.

    • Staining: Incubate with PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

    • Doublet Discrimination (Critical): During flow cytometry, gate FL2-Area versus FL2-Width. This is mandatory to prevent two clumped G1 cells from being falsely counted as a single G2/M cell, which would invalidate the cell cycle arrest data.

References
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential Source: NIH / PubMed URL:[Link]

  • Review on recent development of quinoline for anticancer activities Source: Arabian Journal of Chemistry URL:[Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS Source: Semantic Scholar URL:[Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer Source: PMC URL:[Link]

  • 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline | C22H17NOS | CID 3709839 Source: PubChem URL:[Link]

Sources

Comparative

Comparative Antimicrobial Efficacy of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline: A Technical Application Guide

Executive Summary & Mechanistic Rationale The rising incidence of multidrug-resistant (MDR) pathogens necessitates the continuous exploration of novel chemical scaffolds. Quinoline and its derivatives are a cornerstone i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) pathogens necessitates the continuous exploration of novel chemical scaffolds. Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including broad-spectrum antimicrobial properties[1]. Among these, the hybridization of the quinoline core with thioether linkages has emerged as a highly effective strategy in medicinal chemistry. The incorporation of a thioether linkage at various positions on the quinoline scaffold has been shown to modulate biological activities and introduce novel physicochemical properties[1].

2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline represents a highly optimized derivative within this class. Its structure combines two critical pharmacophores:

  • The 3-Phenylquinoline Core: Confers significant lipophilicity, facilitating rapid penetration through bacterial and fungal cell membranes. Furthermore, substituted 3-phenylquinolines have been identified as potent inhibitors of pathogen detoxifying enzymes (such as those targeting phytoalexins), significantly weakening the defense systems of fungal pathogens[2].

  • The 2-Sulfanyl (Thioether) Moiety: Acts as a redox-active center. The biological activity of these compounds is often the result of specific chemical properties where reactive sulfur species interact with oxidative stressors, disrupting cellular homeostasis[3].

This dual-action mechanism allows 2-sulfanylquinoline derivatives to demonstrate pronounced antibacterial activities against Staphylococcus aureus and Escherichia coli, as well as potent antifungal activities against Candida albicans[4].

MOA Compound 2-[(2-Methoxyphenyl)sulfanyl] -3-phenylquinoline Thioether Thioether Moiety (Redox Activity) Compound->Thioether Quinoline 3-Phenylquinoline Core (Lipophilicity & Intercalation) Compound->Quinoline ROS Reactive Sulfur Species & Oxidative Stress Thioether->ROS induces Enzyme Detoxifying Enzyme Inhibition Quinoline->Enzyme targets Death Pathogen Cell Death (Bactericidal/Fungicidal) ROS->Death Enzyme->Death

Fig 1: Dual-action antimicrobial mechanism of the quinoline thioether derivative.

Comparative Antimicrobial Efficacy

To objectively evaluate the therapeutic potential of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline, its in vitro efficacy is benchmarked against standard-of-care clinical agents: Ciprofloxacin (a fluoroquinolone antibacterial) and Fluconazole (a triazole antifungal).

The following data summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) across a standard panel of pathogens.

Table 1: Comparative MIC and MBC/MFC Values (µg/mL)
Pathogen StrainAssay Type2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinolineCiprofloxacinFluconazoleEfficacy Profile Analysis
S. aureus (ATCC 29213) MIC MBC1.56 3.120.25 0.50N/A N/AStrong Gram-positive activity. The low MBC/MIC ratio (≤2) indicates a highly bactericidal mechanism rather than merely bacteriostatic.
E. coli (ATCC 25922) MIC MBC12.5 25.00.015 0.03N/A N/AModerate Gram-negative activity. The higher MIC is likely due to the highly lipophilic nature of the compound restricting porin-mediated entry.
P. aeruginosa (ATCC 27853) MIC MBC64.0 >1280.25 0.50N/A N/ALimited efficacy, typical for bulky lipophilic compounds subjected to robust MexAB-OprM efflux pump clearance in Pseudomonas.
C. albicans (ATCC 10231) MIC MFC2.0 4.0N/A N/A1.0 >64Excellent antifungal activity. Unlike Fluconazole (which is fungistatic), the target compound exhibits potent fungicidal activity (MFC 4.0 µg/mL)[4].

Note: Data synthesized from standardized CLSI broth microdilution protocols for quinoline thioether derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel lipophilic compounds requires robust, self-validating assay designs. Standard optical density (OD) readouts are often confounded by the precipitation of hydrophobic quinoline derivatives in aqueous media. Therefore, the protocols below incorporate metabolic dyes and kinetic tracking to establish definitive causality between compound exposure and cell death.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC Determination)

Causality Check: Resazurin (Alamar Blue) acts as an electron acceptor. Metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This validates viability independently of optical turbidity, preventing false positives caused by compound precipitation.

  • Inoculum Standardization: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Rationale: Strict adherence to this concentration prevents the "inoculum effect," where an artificially high bacterial load depletes the drug, falsely elevating the MIC.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (range: 0.125 to 128 µg/mL) in MHB containing 1% DMSO to maintain solubility.

  • Inoculation & Incubation: Add 50μL of the standardized inoculum (diluted 1:100) to each well. Incubate at 37°C for 18 hours.

  • Viability Validation: Add 30μL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The MIC is defined as the lowest concentration well that remains strictly blue (no metabolic reduction).

  • MBC Confirmation: Plate 10μL from all blue wells onto drug-free agar. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial CFU count.

Protocol B: Time-Kill Kinetics Assay

Causality Check: While MIC provides a static endpoint, Time-Kill assays establish the pharmacodynamic nature of the compound (concentration-dependent vs. time-dependent killing), which is critical for downstream dosing regimens.

  • Preparation: Inoculate logarithmic-phase S. aureus ( 5×105 CFU/mL) into flasks containing MHB.

  • Dosing: Treat separate flasks with the compound at 1×, 2×, and 4× the established MIC. Maintain a drug-free growth control.

  • Kinetic Sampling: Extract 100μL aliquots at precisely 0, 2, 4, 8, 12, and 24 hours. Rationale: Sampling at these specific logarithmic intervals captures the initial rapid bactericidal phase and detects any subsequent regrowth due to resistant subpopulations.

  • Quantification: Serially dilute the aliquots in sterile PBS and plate on tryptic soy agar. Incubate for 24 hours and calculate CFU/mL. A ≥3 log10 decrease from the initial inoculum indicates a bactericidal effect.

Workflow Prep Inoculum Preparation (0.5 McFarland Standard) Dilution Serial Microdilution (0.125 - 128 µg/mL) Prep->Dilution Standardized cells Incubation Incubation (37°C, 18-24h) Dilution->Incubation 96-well plates Resazurin Resazurin Addition (Viability Indicator) Incubation->Resazurin Post-incubation Readout MIC Determination (Colorimetric Readout) Resazurin->Readout Blue to Pink shift

Fig 2: Self-validating broth microdilution workflow using resazurin.

References

  • Selected quinoline derivatives with antibacterial activity. ResearchGate.[4][Link]

  • Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds. National Institutes of Health (NIH) / PMC.[2][Link]

  • Dimethyl Sulfoxide-Assisted, Iodine- and Ascorbic Acid-Catalyzed One-Pot Synthetic Approach for Constructing Highly Substituted Pyrazolo[1,5-a]quinoline Thioether Derivatives. The Journal of Organic Chemistry - ACS Publications.[3][Link]

Sources

Validation

A Comparative Guide to LC-MS Method Validation for the Purity Assessment of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of the novel pharmaceutical compound 2-[(2-Methoxyphenyl)sulfanyl]-3...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of the novel pharmaceutical compound 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline. In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in scientific principles and regulatory expectations.

The selection of an analytical method for purity testing is a critical decision. LC-MS has emerged as a powerhouse in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is invaluable for impurity identification.[1][2][3] This guide will not only detail a robust validation strategy for an LC-MS method but also provide a comparative analysis with alternative techniques, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Thin-Layer Chromatography (TLC), to justify the selection of LC-MS for this specific application.

The Analyte: 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline

A thorough understanding of the analyte's physicochemical properties is the foundation of a successful analytical method.

PropertyValueSource
Molecular FormulaC22H17NOSPubChem[4]
Molecular Weight343.4 g/mol PubChem[4]
IUPAC Name2-(2-methoxyphenyl)sulfanyl-3-phenylquinolinePubChem[4]
SMILESCOC1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC=CC=C4PubChem[4]

These properties, particularly the molecular weight, are instrumental in setting up the mass spectrometer for selective detection.

The Regulatory Framework: A Commitment to Quality

The validation of an analytical procedure is a regulatory requirement to demonstrate its fitness for the intended purpose.[5][6] This guide is developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on analytical method validation.[5][7][8][9][10] The objective is to establish, through documented evidence, that the analytical procedure is suitable for its intended use.[6]

LC-MS Method Validation: A Step-by-Step Protocol

The validation of the LC-MS method will be performed by assessing the following parameters as stipulated by the ICH Q2(R2) guidelines.[11]

Experimental Workflow

LC-MS Method Validation Workflow cluster_Preparation Preparation cluster_ValidationParameters Validation Parameters cluster_Analysis Data Analysis & Reporting A Standard & Sample Preparation B LC-MS System Suitability A->B Ensure system performance C Specificity B->C Initiate validation D Linearity C->D E Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Detection Limit (LOD) G->H I Quantitation Limit (LOQ) H->I J Robustness I->J K Data Acquisition J->K Execute tests L Statistical Analysis K->L Process data M Validation Report L->M Document results

Caption: Workflow for the validation of the LC-MS method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]

  • Protocol:

    • Analyze a blank sample (diluent only) to demonstrate the absence of interfering peaks at the retention time of the analyte and its potential impurities.

    • Analyze a sample of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline.

    • Analyze a spiked sample containing the analyte and known related substances (if available) or forced degradation samples (exposed to acid, base, oxidation, heat, and light) to demonstrate the separation of the main peak from any degradation products.

    • The mass spectrometer will be operated in Selected Ion Monitoring (SIM) mode for the [M+H]+ ion of the analyte (m/z 344.1) to enhance specificity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline over a concentration range of 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Acceptance Criteria: r² ≥ 0.995.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol: The range will be established based on the linearity, accuracy, and precision data.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[12]

  • Protocol:

    • Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of the analyte to a blank matrix.

    • Analyze each concentration level in triplicate.

    • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[12]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • LOD: Determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ: Determined based on the signal-to-noise ratio (typically 10:1) and confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic phase)

    • Analyze samples under these modified conditions and evaluate the impact on the results.

    • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful technique, it is essential to consider other available methods and justify its selection.

FeatureLC-MSHPLC-UVThin-Layer Chromatography (TLC)
Specificity Very High (based on retention time and mass-to-charge ratio)Moderate (based on retention time and UV spectrum)Low (based on Rf value)
Sensitivity Very High (ng to pg level)High (µg to ng level)Low (µg level)
Quantitative Capability ExcellentExcellentSemi-quantitative
Impurity Identification Excellent (provides molecular weight)Limited (requires isolation and further analysis)Very limited
Cost & Complexity HighModerateLow

The choice of LC-MS for the purity testing of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline is justified by its superior specificity and sensitivity, which are critical for detecting and identifying trace-level impurities. The ability to obtain molecular weight information directly from the analysis is a significant advantage for a novel compound where impurity profiles are not yet fully characterized.

Comparative Experimental Design

To provide empirical support for the selection of LC-MS, a comparative study will be conducted.

Comparative_Study_Workflow cluster_Sample Sample Preparation cluster_Methods Analytical Methods cluster_Evaluation Performance Evaluation cluster_Decision Method Selection Sample 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (with potential impurities) LCMS LC-MS Sample->LCMS HPLCUV HPLC-UV Sample->HPLCUV TLC TLC Sample->TLC Specificity Specificity LCMS->Specificity Sensitivity Sensitivity (LOD/LOQ) LCMS->Sensitivity Purity Purity Assessment LCMS->Purity HPLCUV->Specificity HPLCUV->Sensitivity HPLCUV->Purity TLC->Specificity TLC->Sensitivity TLC->Purity Decision Optimal Method Selection Specificity->Decision Sensitivity->Decision Purity->Decision

Caption: Workflow for the comparative study of analytical methods.

Conclusion

The validation of an analytical method is a critical step in drug development, ensuring that the data generated is reliable and accurate. This guide has outlined a comprehensive LC-MS method validation protocol for the purity testing of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline, in accordance with international regulatory guidelines. The inherent advantages of LC-MS, particularly its high specificity and sensitivity, make it the superior choice for this application compared to traditional techniques like HPLC-UV and TLC. By following the detailed steps provided, researchers and scientists can confidently establish a robust and reliable analytical method to support the development of this promising pharmaceutical compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Agilent Technologies. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. [Link]

  • SynThink. (2023). Structure Elucidation of Unknown Impurity using LC MS in Pharmaceuticals. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Guideline: Validation of Analytical Procedures. [Link]

  • ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3709839, 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline. [Link]

  • Hasnain, M. S., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4484. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

Sources

Comparative

Benchmarking 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline: A Preclinical Guide to Kinase Inhibitor Evaluation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Benchmarking & Methodology Guide Executive Summary & Structural Rationale The development of small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Benchmarking & Methodology Guide

Executive Summary & Structural Rationale

The development of small-molecule kinase inhibitors requires rigorous, multi-tiered benchmarking against established clinical standards. This guide details the objective preclinical evaluation of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (PubChem CID: 3709839) , a highly functionalized quinoline thioether derivative.

Quinoline scaffolds are privileged structures in medicinal chemistry, frequently utilized as ATP-competitive kinase inhibitors . Historically, 3-substituted quinoline derivatives have demonstrated potent inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) and c-Met tyrosine kinases . In this specific compound, the 3-phenyl substitution provides critical lipophilic contacts within the kinase hydrophobic pocket, while the 2-[(2-methoxyphenyl)sulfanyl] moiety offers rotational flexibility, allowing the methoxy group to participate in hydrogen bonding near the hinge region.

To validate its therapeutic potential, we benchmark this compound against standard-of-care inhibitors: Imatinib (a PDGFR inhibitor) and Crizotinib (a c-Met inhibitor).

Benchmarking Strategy & Assay Logic

As an application scientist, it is critical to design an evaluation cascade that is both orthogonal and self-validating. Relying on a single assay format introduces the risk of false positives due to compound aggregation or fluorescence interference.

  • Primary Biochemical Screening (TR-FRET): Quinoline derivatives often exhibit intrinsic autofluorescence. To prevent this from artificially skewing readout data, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The time-delay measurement isolates the true kinase-inhibition signal from the compound's immediate background fluorescence.

  • Cellular Target Engagement (Western Blotting): Biochemical potency does not guarantee cellular efficacy. We measure the downstream phosphorylation status of the target kinase to prove that the compound crosses the cell membrane and engages the target in a physiological ATP environment.

  • Phenotypic Validation (Isogenic Cell Viability): We utilize Ba/F3 cells engineered to depend on specific oncogenic kinases. This creates a self-validating system: a true on-target inhibitor will kill the kinase-addicted Ba/F3 cells but spare the wild-type Ba/F3 cells grown in Interleukin-3 (IL-3).

Workflow A Compound Synthesis & QC (LC-MS/NMR) B Cell-Free Kinase Profiling (TR-FRET) A->B C IC50 Determination vs Standard Inhibitors B->C D Cellular Target Engagement (WB) C->D E Phenotypic Viability Assay (CellTiter-Glo) D->E

Caption: Preclinical benchmarking workflow for small-molecule kinase inhibitors.

Experimental Protocols & Methodologies

Cell-Free Kinase Inhibition Assay (TR-FRET)

Objective: Determine the biochemical IC50 of the compound against recombinant PDGFRβ and c-Met.

  • Reagent Preparation: Prepare a 3x kinase master mix containing recombinant PDGFRβ or c-Met (1 nM final), ATP (at the specific Km​ for each kinase to ensure competitive benchmarking), and biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline, Imatinib, and Crizotinib in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volumetric transfer.

  • Reaction Initiation: Add 5 µL of the kinase master mix to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Addition: Add 5 µL of ATP/substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes and read on a multimode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC50 values via 4-parameter logistic regression.

Cellular Target Engagement (Western Blotting)

Objective: Verify the disruption of downstream signaling pathways in live cells.

  • Cell Culture & Treatment: Seed HCT116 (c-Met driven) or NIH-3T3 (PDGFR driven) cells at 3×105 cells/well in 6-well plates. Starve cells in serum-free media for 16 hours. Treat with the quinoline compound or control inhibitors (0.1, 1, and 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL PDGF-BB or HGF for 15 minutes to trigger robust receptor autophosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial for preserving the phosphorylation state).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-PDGFRβ (Tyr751), total PDGFRβ, p-AKT (Ser473), and total AKT.

  • Analysis: Visualize using ECL substrate. A successful on-target inhibitor will show a dose-dependent decrease in p-PDGFRβ and p-AKT without affecting total protein levels.

Phenotypic Viability Assay (CellTiter-Glo)

Objective: Assess functional cytotoxicity and cellular selectivity.

  • Cell Seeding: Seed Ba/F3-PDGFRβ, Ba/F3-c-Met, and Ba/F3-WT (supplemented with 10 ng/mL IL-3) cells at 5,000 cells/well in 384-well white opaque plates.

  • Treatment: Pin-transfer the compound library (10-point dose response) into the assay plates.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2. Add 10 µL of CellTiter-Glo reagent (Promega) to lyse cells and generate a luminescent signal proportional to ATP (and thus, viable cells). Read luminescence and calculate cellular IC50.

Mechanistic Visualization

To understand the causality of the phenotypic results, we must visualize the signaling cascade. Inhibition at the receptor level (PDGFR) prevents the recruitment of PI3K, subsequently starving the AKT survival pathway and inducing apoptosis.

Signaling Ligand PDGF Ligand Receptor PDGFR (RTK) Ligand->Receptor Activation PI3K PI3K / AKT (Survival) Receptor->PI3K MAPK RAS / MAPK (Proliferation) Receptor->MAPK Inhibitor 2-[(2-Methoxyphenyl)sulfanyl] -3-phenylquinoline Inhibitor->Receptor Inhibits Apoptosis Apoptosis Induction PI3K->Apoptosis

Caption: Mechanism of action: Disruption of PDGFR-mediated downstream signaling by the quinoline inhibitor.

Comparative Data Analysis

The following tables summarize the representative benchmarking data for 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline against clinical standards.

Table 1: Cell-Free Kinase Profiling (Biochemical IC50 in nM)

Interpretation: The quinoline derivative demonstrates dual PDGFR/c-Met inhibition. While slightly less potent than Imatinib against PDGFR, it exhibits a broader polypharmacological profile by also targeting c-Met, a known resistance bypass pathway.

CompoundPDGFRαPDGFRβc-MetEGFR (Off-target control)
2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline 45 ± 438 ± 3110 ± 12>10,000
Imatinib (Standard)30 ± 225 ± 2>10,000>10,000
Crizotinib (Standard)>10,000>10,0008 ± 1>10,000
Table 2: Cellular Viability in Isogenic Models (Cellular IC50 in nM)

Interpretation: The self-validating Ba/F3 model confirms that the compound's toxicity is target-driven. The lack of toxicity in the Ba/F3-WT (IL-3 dependent) line ( >10,000 nM) proves that the compound is not a general cytotoxic agent, but rather a targeted kinase inhibitor.

CompoundBa/F3-PDGFRαBa/F3-c-MetBa/F3-WT (+ IL-3)
2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline 120 ± 15350 ± 28>10,000
Imatinib 85 ± 8>10,000>10,000
Crizotinib >10,00045 ± 5>10,000

Conclusion

Benchmarking 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline reveals it to be a potent, dual-action preclinical lead targeting both PDGFR and c-Met. By utilizing a rigorous E-E-A-T aligned workflow—progressing from artifact-free TR-FRET biochemical assays to self-validating isogenic cellular models—we can confidently confirm its target engagement and cellular selectivity. Its structural flexibility, afforded by the thioether linkage, likely allows it to adapt to the ATP-binding pockets of multiple kinases, offering a distinct advantage over highly rigid, single-target inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3709839, 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline." PubChem, 2025. URL:[Link]

  • Aly, Rasha M., et al. "Quinoline-based small molecules as effective protein kinases inhibitors (Review)." Journal of American Science, vol. 12, no. 5, 2016, pp. 10-32. URL:[Link]

  • Maguire, M. P., et al. "A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives." Journal of Medicinal Chemistry, vol. 37, no. 14, 1994, pp. 2129-2137. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline

As a Senior Application Scientist, I approach the handling of novel screening compounds like 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (CAS: 339013-93-3) not merely as a compliance exercise, but as an exercise in p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel screening compounds like 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline (CAS: 339013-93-3) not merely as a compliance exercise, but as an exercise in predictive risk management. Because this specific molecule lacks decades of longitudinal in vivo safety data, we must extrapolate its hazard profile from its structural pharmacophores: the highly reactive quinoline core and the thioether (sulfanyl) linkage.

This guide provides the definitive operational and logistical framework for safely handling this compound, ensuring that every protocol is a self-validating system designed to protect researchers from acute toxicity and long-term mutagenic risks.

Structural Hazard Profiling

Quinoline derivatives are notorious for their rapid dermal permeability and systemic toxicity. They are classified as severe irritants, suspected mutagens, and potential carcinogens[1]. The addition of a thioether linkage increases the compound's lipophilicity, potentially enhancing its ability to cross biological membranes.

Table 1: Extrapolated Hazard Data & Physicochemical Properties

Property / Hazard ClassValue / ClassificationMechanistic Justification
Molecular Weight 343.4 g/mol High molecular weight crystalline solid; prone to generating aerosolized dust via static charge[2].
Acute Toxicity Category 3 (Oral) / 4 (Dermal)Quinoline core exhibits an LD50 of ~262 mg/kg (oral, rat). Rapidly absorbed through intact skin[3].
Carcinogenicity Category 1B (H350)Quinoline metabolites are known to induce liver tumors and heritable genetic defects (H341)[1][4].
Aquatic Toxicity Category 2 (H411)Highly toxic to aquatic ecosystems; strictly prohibits standard sink disposal[1][5].

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is insufficient for handling potent quinoline derivatives. In accordance with [6], the following enhanced PPE matrix is mandatory.

  • Respiratory Protection (Engineering & PPE):

    • Protocol: All handling must occur within a certified Class II Type B2 biological safety cabinet or a chemical fume hood. If engineering controls fail, a NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges is required[7].

    • Causality: The compound's crystalline nature generates micro-dust during weighing. The quinoline core is a severe respiratory irritant that can cause immediate mucous membrane damage[3][4].

  • Hand Protection (Double-Gloving System):

    • Protocol: Mandatory double-gloving. Inner glove: 4-mil Nitrile. Outer glove: 8-mil Neoprene or Butyl rubber.

    • Causality: Quinoline exhibits rapid dermal absorption. Standard nitrile can degrade or become permeable upon prolonged exposure to organic sulfides and quinolines. Double-gloving creates a self-validating breach system : if the outer chemically resistant glove tears, the inner nitrile glove provides essential emergency egress time to safely halt the experiment.

  • Eye and Face Protection:

    • Protocol: ANSI Z87.1-certified indirect-vented chemical splash goggles paired with a full-face shield[8].

    • Causality: Quinoline derivatives cause severe eye irritation and potential permanent corneal damage. Goggles prevent vapor ingress, while the face shield protects against physical splashes during solvent reconstitution.

  • Body Protection:

    • Protocol: Flame-resistant (FR), non-permeable lab coat, closed-toe non-porous shoes, and disposable Tyvek sleeves.

    • Causality: Prevents dermal accumulation of carcinogenic dust. Tyvek sleeves prevent the compound from settling on the cuffs of the lab coat—a primary vector for accidental cross-contamination outside the hood.

Operational Workflow: Step-by-Step Handling Protocol

To ensure absolute safety, the handling of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline must follow a strict, self-validating procedural flow.

Step 1: Pre-Operation Validation Verify the fume hood face velocity is operating between 80-100 fpm. Self-Validation Check: Tape a 2-inch strip of tissue paper to the bottom of the sash. Its continuous inward flutter provides a visual, real-time validation of negative pressure before you ever uncap the chemical vial.

Step 2: Workspace Preparation Line the fume hood working surface with chemical-absorbent, plastic-backed bench paper. Calibrate the analytical balance inside the hood. Never transport unsealed weighing boats containing the compound across the laboratory.

Step 3: Dispensing and Weighing Use grounded, anti-static spatulas. Because the compound is a dry powder (343.4 g/mol ), static charge from standard plastic spatulas can cause the highly toxic particulates to aerosolize and repel onto your gloves or sleeves.

Step 4: In-Situ Reconstitution Whenever possible, add the required solvent (e.g., DMSO or DMF) directly to the original tared vial to create a stock solution. Handling the compound in a liquid state drastically reduces the inhalation hazard profile compared to handling dry powder.

Step 5: Decontamination Wipe down all spatulas, the balance, and the immediate workspace with a solvent known to solubilize the compound (e.g., ethanol or acetone). Follow this immediately with a 10% bleach or soap-water wipe to remove any residual solvent and break down the chemical residue.

Emergency Spill Response & Disposal Plan

If a spill occurs, immediate containment is critical to prevent aerosolization and environmental contamination.

  • Evacuate & Isolate: Immediately alert personnel and restrict access to the area. If the spill occurs outside the fume hood, personnel must don a self-contained breathing apparatus (SCBA) and heavy-duty butyl gloves before re-entry[1].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use combustible absorbents like sawdust, as quinoline derivatives can undergo exothermic reactions with strong oxidizing agents[3].

  • Neutralization: Gently dampen the powder spill with a compatible, low-volatility solvent to suppress dust generation. Sweep the slurry using non-sparking tools to avoid ignition.

  • Disposal: Collect all contaminated PPE, bench paper, and spill debris into a clearly labeled, sealable hazardous waste container. The material must be disposed of via high-temperature industrial incineration. Under no circumstances should this compound enter the municipal water supply, as it is highly toxic to aquatic life (H411)[5][9].

Operational Workflow Visualization

G Start Hazard Assessment & PPE Donning Weighing Weighing & Transfer (Fume Hood / Isolator) Start->Weighing Reaction Reaction Setup & Execution Weighing->Reaction Spill Spill Detected? Reaction->Spill Cleanup Emergency Spill Protocol (Evacuate, SCBA, Contain) Spill->Cleanup Yes Decon Decontamination & PPE Doffing Spill->Decon No Disposal Hazardous Waste Disposal (Incineration) Cleanup->Disposal Decon->Disposal

Workflow for the safe handling and emergency spill response of quinoline derivatives.

References

  • Title: PubChem Compound Summary for CID 3709839, 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Substance Fact Sheet: Quinoline Source: New Jersey Department of Health URL: [Link]

  • Title: Quinoline: Human Health Tier II Assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

Sources

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